2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCHHRZBYSSONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222422 | |
| Record name | 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721-37-9 | |
| Record name | 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 721-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
An In-depth Technical Guide to 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
Introduction
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. This compound, a disubstituted acetophenone derivative, stands out as a pivotal building block in this domain. The presence of two trifluoromethyl (-CF3) groups imparts a distinct reactivity profile, making it a valuable intermediate for synthesizing complex, high-performance molecules. This guide provides an in-depth analysis of its core physical and chemical properties, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.
Nomenclature and Chemical Identifiers
-
IUPAC Name : 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone[1]
-
InChI Key : MDCHHRZBYSSONX-UHFFFAOYSA-N[1]
-
Canonical SMILES : C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)(F)F[1]
-
Synonyms : 3-Trifluoromethyltrifluoroacetophenone, ALPHA,ALPHA,ALPHA-TRIFLUORO-3-(TRIFLUOROMETHYL)ACETOPHENONE, 2,2,2-TRIFLUORO-1-(3-TRIFLUOROMETHYLPHENYL)ETHANONE[2]
Molecular Structure Diagram
The structure features a benzene ring substituted at the meta-position with a trifluoromethyl group and an acetyl group that is itself trifluorinated.
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Properties
The physical properties of a compound dictate its handling, storage, and behavior in various reaction media.
Physical Properties Summary
The quantitative physical data for this compound are summarized below.
| Property | Value | Source(s) |
| Appearance | Clear, almost colorless to light peach liquid | [2] |
| Melting Point | 76-77 °C | [2] |
| Boiling Point | 65-67 °C at 24 mmHg | [2] |
| Density | 1.418 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.415 | [2] |
| Flash Point | 139 °F (59.4 °C) | [2] |
Spectroscopic Profile
Spectroscopic data confirms the molecular structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra are available, which can be used to confirm the substitution pattern on the aromatic ring.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a strong absorption band characteristic of the C=O (carbonyl) stretch, and strong C-F stretching bands.[1]
-
Mass Spectrometry (MS) : GC-MS data is available, providing the molecular ion peak and fragmentation patterns that confirm the molecular weight and structural components.[1]
Chemical Reactivity and Synthesis
The two electron-withdrawing trifluoromethyl groups are the primary drivers of the molecule's chemical behavior, creating distinct regions of electrophilicity and influencing reaction pathways.
Reactivity Profile
The strong inductive effect of the two -CF3 groups governs the molecule's reactivity in two key ways:
-
Activation of the Carbonyl Group : The trifluoroacetyl group (-COCF3) is highly electrophilic. The electron density is pulled away from the carbonyl carbon, making it an excellent target for nucleophilic attack. This is a more pronounced effect than in a standard acetophenone.
-
Deactivation of the Aromatic Ring : The -CF3 group on the benzene ring is a powerful deactivating group, making the ring less susceptible to electrophilic aromatic substitution.
Caption: Key reactivity sites on the this compound molecule.
Key Synthetic Transformations
Given its reactivity profile, the molecule is a versatile substrate for several important reactions:
-
Asymmetric Reduction : The electrophilic ketone can be stereoselectively reduced using chiral catalysts to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.[3]
-
Condensation Reactions : It can undergo condensation reactions to form larger, fluorinated polymeric structures with high thermal stability.[4]
Representative Synthesis
While multiple synthetic routes exist, a common approach involves the acylation of a suitable trifluoromethyl-substituted benzene derivative. For instance, Friedel-Crafts acylation of 1-bromo-3-(trifluoromethyl)benzene with a trifluoroacetylating agent can yield the target compound.
Applications in Drug Discovery and Agrochemicals
The utility of this compound is primarily as a synthetic intermediate. The trifluoromethyl groups it introduces into a target molecule are highly sought after for their ability to enhance key pharmacological and physicochemical properties.[5][6]
-
Metabolic Stability : The C-F bond is exceptionally strong, making trifluoromethyl groups resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[6]
-
Lipophilicity : The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Binding Affinity : The strong dipole moment of the -CF3 group can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[6]
Safety, Handling, and Storage
Proper handling is crucial due to the compound's hazardous properties.
GHS Hazard Classification
This chemical is classified as hazardous under GHS guidelines:
-
Flammable Liquid : Flammable liquid and vapor (Category 3).[1][2]
-
Skin Irritation : Causes skin irritation (Category 2).[1][2]
-
Eye Irritation : Causes serious eye irritation (Category 2A).[1][2]
-
Respiratory Irritation : May cause respiratory irritation.[1]
Safe Handling and Storage Protocol
A rigorous, self-validating protocol ensures user safety and material integrity.
Protocol: Standard Operating Procedure for Handling
-
Engineering Controls : Work exclusively within a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Personal Protective Equipment (PPE) :
-
Dispensing and Use :
-
Storage :
-
Spill & Disposal :
Experimental Workflow: Synthesis and Analysis
The following workflow outlines a typical process from synthesis to quality control verification.
Caption: A typical workflow for the synthesis and analytical validation of the target compound.
Conclusion
This compound is more than a simple fluorinated ketone; it is a strategic tool for molecular engineers in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties, combined with a predictable reactivity profile dominated by its two trifluoromethyl groups, make it an invaluable precursor for introducing fluorine into complex molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic utility, as detailed in this guide, is essential for leveraging its full potential in advanced chemical research and development.
References
- 1. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2,2-三氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. angenechemical.com [angenechemical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, a fluorinated organic compound of significant interest in synthetic chemistry. The document details its molecular structure, physicochemical properties, and synthesis. It further explores the compound's applications, particularly as a versatile building block in the development of pharmaceuticals and agrochemicals, owing to the unique electronic and steric properties conferred by its two trifluoromethyl groups. Safety protocols and a representative synthesis methodology are also presented to provide a holistic resource for laboratory and industrial applications.
Introduction: The Significance of Fluorinated Ketones
Fluorinated organic molecules are of paramount importance in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, can dramatically alter a molecule's properties. These changes include increased lipophilicity, enhanced metabolic stability, and modified binding affinities to biological targets, making trifluoromethylated compounds highly sought after in drug design.[1][2] this compound is a prime example of a fluorinated ketone that serves as a crucial intermediate in the synthesis of more complex molecules.[1][3] Its structure, featuring a trifluoroacetyl group and a trifluoromethyl-substituted phenyl ring, offers unique reactivity and makes it a valuable synthon for introducing these important moieties.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physical properties of this compound is fundamental for its effective application in research and development.
Structural Identification and Molecular Weight
The key identifiers and properties of the molecule are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone | [4] |
| CAS Number | 721-37-9 | [5][6] |
| Molecular Formula | C9H4F6O | [5][6] |
| Molecular Weight | 242.12 g/mol | [5][6][7] |
| Appearance | Clear, almost colorless liquid | [5] |
Molecular Structure Visualization
The two-dimensional structure of this compound is depicted below. The molecule consists of a central ketone functional group. One side is attached to a trifluoromethyl group, and the other to a phenyl ring which is itself substituted with a trifluoromethyl group at the meta (3') position.
Caption: 2D structure of this compound.
Physicochemical Data
The physical and chemical properties determine the handling, storage, and reaction conditions for this compound.
| Property | Value | Source(s) |
| Melting Point | 76-77 °C | [5] |
| Boiling Point | 65-67 °C at 24 mmHg | [5][7] |
| Density | 1.418 g/mL at 25 °C | [5][7] |
| Refractive Index (n20/D) | 1.415 | [5][7] |
| Flash Point | 139 °F | [5] |
| Storage Temperature | 2-8°C | [5] |
Synthesis and Reactivity
The synthesis of trifluoromethylated acetophenones often involves Friedel-Crafts acylation or related methodologies.
General Synthesis Approach: Friedel-Crafts Acylation
A common method for synthesizing aryl ketones is the Friedel-Crafts acylation. In the context of this compound, this would typically involve the reaction of 1,3-bis(trifluoromethyl)benzene with a trifluoroacetylating agent. Modern variations of this reaction aim to use more environmentally benign catalysts and conditions. For instance, trifluoroacetic anhydride can be used as both a reactant and a catalyst, sometimes in the presence of a strong acid.[8][9][10]
The general workflow for a Friedel-Crafts acylation is outlined below:
Caption: Generalized workflow for a Friedel-Crafts acylation reaction.
Reactivity Profile
The ketone functional group in this compound is the primary site of reactivity. The presence of the electron-withdrawing trifluoromethyl groups on both the acyl and aryl moieties enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This enhanced reactivity can be exploited in various organic transformations, including reductions, additions, and condensations, to build more complex molecular architectures.
Applications in Research and Drug Development
The unique properties imparted by the two trifluoromethyl groups make this compound a valuable building block in several areas.
-
Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl groups can improve a drug candidate's metabolic stability and cell membrane permeability.[1]
-
Agrochemicals : Similar to pharmaceuticals, the inclusion of trifluoromethyl groups can enhance the potency and stability of herbicides, insecticides, and fungicides.[1]
-
Organic Synthesis : It is a versatile building block for creating a variety of fluorinated organic compounds.[3]
Experimental Protocol: Synthesis of a Related Compound, 3'-(Trifluoromethyl)acetophenone
While a specific protocol for the title compound is proprietary, the following patented method for the synthesis of the closely related 3'-(Trifluoromethyl)acetophenone illustrates a common industrial approach involving a diazotization-coupling-hydrolysis sequence.[11][12][13] This provides valuable insight into the practical synthesis of such molecules.
Objective: To synthesize 3'-(Trifluoromethyl)acetophenone from 3-trifluoromethylaniline.
Materials:
-
3-trifluoromethylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper (II) sulfate pentahydrate
-
Acetaldoxime
-
Water
-
Nitrogen gas
Procedure:
-
Diazotization:
-
Under a nitrogen atmosphere, charge a reaction vessel with 297 g of water and 246 g of 48% hydrobromic acid.[11]
-
Add 80 g of 3-trifluoromethylaniline to the vessel.[11]
-
Stir the resulting suspension and cool it to -6 °C.[11]
-
Over a period of 30 minutes, add a solution of 37 g of sodium nitrite dissolved in 78 g of water dropwise.[11]
-
Continue stirring the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.[11]
-
-
Coupling Reaction:
-
In a separate vessel, prepare a solution of 6 g of copper (II) sulfate pentahydrate dissolved in 26 g of water.[11]
-
At 30 °C, meter the previously formed diazonium salt solution into the copper sulfate solution.[11]
-
Add this mixture dropwise over 1.5 hours to an initial charge of 45 g of acetaldoxime, ensuring the temperature does not exceed 40 °C.[11]
-
-
Hydrolysis and Isolation:
Expected Outcome: This procedure yields approximately 44 g (48% of theoretical yield) of 3'-trifluoromethylacetophenone.[11]
Safety and Handling
This compound is a flammable liquid and vapor. It is also known to cause skin and serious eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, following the recommended storage temperature of 2-8°C.[5]
Conclusion
This compound is a specialty chemical with significant potential in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its unique molecular structure, characterized by two trifluoromethyl groups, imparts desirable properties that are challenging to achieve through other means. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 2,2,2-Trifluoro-3 -(trifluoromethyl)acetophenone 98 721-37-9 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 10. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
- 11. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 12. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 13. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone, a fluorinated acetophenone derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of two trifluoromethyl groups on the acetophenone scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document will delve into its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, safety and handling protocols, and its applications in the development of pharmaceuticals.
Chemical Identity and Physicochemical Properties
2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone, also known by its common name 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, is a distinct organic compound characterized by the presence of two trifluoromethyl (-CF3) groups. One is attached to the acetyl group, and the other is at the meta-position of the phenyl ring.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone | [1] |
| CAS Number | 721-37-9 | [1] |
| Molecular Formula | C9H4F6O | [1] |
| Molecular Weight | 242.12 g/mol | [1] |
| Physical State | Liquid | [2] |
| Boiling Point | 65-67 °C at 24 mmHg | [2] |
| Density | 1.418 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.415 | [2] |
It is important to note a discrepancy in the reported physical state of this compound. While several chemical suppliers list it as a liquid at room temperature, at least one source reports a melting point of 76-77 °C.[3] This could be due to polymorphic forms or impurities, and researchers should verify the physical state of their specific batch. For the purposes of this guide, we will proceed with the more commonly cited liquid state.
The Strategic Importance of Trifluoromethyl Groups in Drug Design
The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in modern drug design.[4][5] The presence of the -CF3 group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its oral bioavailability.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life in the body.
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the drug's potency.
-
Modulation of pKa: The electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and target engagement.
The presence of two trifluoromethyl groups in 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone makes it a particularly attractive building block for leveraging these beneficial effects in the design of new chemical entities.
Synthesis Methodologies
The synthesis of 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone can be achieved through several established synthetic routes, primarily involving the formation of a carbon-carbon bond between the trifluoroacetyl group and the 3-(trifluoromethyl)phenyl moiety. The two most common approaches are the Friedel-Crafts acylation and the Grignard reaction.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones. In this approach, 3-(trifluoromethyl)benzene (benzotrifluoride) is acylated with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
References
- 1. nbinno.com [nbinno.com]
- 2. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 3. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jelsciences.com [jelsciences.com]
- 6. 2,2,2-トリフルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone for Advanced Research Applications
This guide provides an in-depth analysis of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, a fluorinated ketone of significant interest in contemporary drug discovery and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer a holistic understanding grounded in chemical principles and field-proven laboratory practices. Herein, we dissect the compound's hazard profile, elucidate the rationale behind safe handling protocols, and contextualize its application, ensuring a framework of safety and efficacy for its use in advanced research.
Compound Identification and Physicochemical Profile
This compound is a specialized organic compound whose utility is intrinsically linked to its unique chemical structure. The presence of two trifluoromethyl groups imparts distinct properties that are highly sought after in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
A clear understanding of its physical and chemical properties is the foundation of its safe and effective use in any experimental setting.
| Property | Value | Source |
| CAS Number | 721-37-9 | [2] |
| Molecular Formula | C₉H₄F₆O | [2][3] |
| Molecular Weight | 242.12 g/mol | [2][3] |
| Appearance | Liquid | |
| Boiling Point | 65-67 °C at 24 mmHg | |
| Density | 1.418 g/mL at 25 °C | |
| Flash Point | 59 °C (138.2 °F) - closed cup | |
| Refractive Index | n20/D 1.415 |
Hazard Analysis and GHS Classification: A Mechanistic Perspective
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[2] Acknowledging these classifications is the first step; understanding their chemical basis is critical for fostering a true safety culture in the laboratory.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Flammability (H226)
The designation of "Flammable liquid and vapor" (GHS Category 3) is determined by the compound's flash point of 59 °C. The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air.[4] At temperatures at or above 59°C, this acetophenone derivative releases sufficient vapors to form a flammable mixture with air. In a laboratory setting, this means that common heat sources, such as heating mantles, hot plates, or even static discharge, can serve as ignition points if the liquid is handled at or above this temperature.[5] Therefore, all handling of significant quantities should be performed in a well-ventilated area, preferably a chemical fume hood, and away from any potential ignition sources.[4]
Skin and Eye Irritation (H315 & H319)
The irritant nature of this compound stems from the reactivity of the trifluoromethyl ketone moiety. Ketones, in general, can act as irritants, and the strongly electron-withdrawing nature of the two trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon. This increased reactivity can lead to interactions with biological nucleophiles, such as proteins and enzymes on the skin and in the eyes, disrupting their function and leading to an inflammatory response. Prolonged or repeated contact can defat the skin, leading to dermatitis.[5] The GHS classification as a Category 2 irritant indicates that it can cause reversible damage.[6]
Respiratory Irritation (H335)
Inhalation of vapors may cause irritation to the respiratory tract. The mechanism is similar to that of skin and eye irritation, where the compound interacts with the moist surfaces of the respiratory system. This can lead to symptoms such as coughing, shortness of breath, and inflammation. The compound's volatility, while not extremely high, is sufficient to produce hazardous vapor concentrations if handled in a poorly ventilated space.
Experimental Protocols: A Framework for Safe Handling
A self-validating safety protocol is one where the steps inherently minimize risk and provide clear guidance in case of an unforeseen event. The following protocols are designed with this principle in mind.
Personal Protective Equipment (PPE)
The selection of PPE is the most direct barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities (>100 mL) or when there is a significant splash risk.[7]
-
Hand Protection: Nitrile gloves are recommended. It is crucial to check the manufacturer's compatibility chart for breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Body Protection: A flame-resistant lab coat is essential due to the compound's flammability. Ensure the lab coat is fully buttoned.[5]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[5]
Caption: Workflow for PPE selection and donning.
Handling and Storage Protocol
Proper handling and storage are critical to prevent accidental exposure and fire.
-
Ventilation: All manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential vapor release.[5]
-
Ignition Sources: Ensure the work area is free of ignition sources, including open flames, spark-producing equipment, and hot surfaces.[4]
-
Container Management: Keep the container tightly closed when not in use. Use containers made of compatible materials (e.g., glass, fluorinated polyethylene).
-
Storage: Store the compound in a dedicated, well-ventilated flammable liquids storage cabinet, away from oxidizing agents and incompatible materials.[8] The storage area should be cool and dry.[7]
-
Waste Disposal: Collect all waste containing this compound in a clearly labeled, sealed container. Dispose of it as hazardous waste in accordance with local, state, and federal regulations.[5]
Emergency Procedures: A Validating System of Response
In the event of an accidental release, a structured and rehearsed response is paramount.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill Response Protocol
This protocol is designed for small, manageable spills (<100 mL) by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's emergency response team.
-
Alert & Assess: Immediately alert others in the vicinity. Assess the extent of the spill and ensure there are no immediate ignition sources.[9]
-
Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate immediately and call for emergency assistance.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if vapor concentrations are high.
-
Containment: Contain the spill using a chemical spill kit with absorbent materials (e.g., vermiculite, sand, or a commercial sorbent). Create a dike around the spill to prevent it from spreading.[10]
-
Absorption: Apply absorbent material, working from the outside of the spill inwards to minimize splashing.[10]
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the incident to the laboratory supervisor and the appropriate institutional safety office.[11]
Caption: Emergency response workflow for a chemical spill.
Conclusion
This compound is a valuable reagent in modern chemical research, particularly in the synthesis of novel pharmaceutical agents. Its utility, however, is matched by its inherent hazards. By understanding the chemical principles that underlie its flammability and irritancy, and by adhering to robust, field-proven handling and emergency protocols, researchers can confidently and safely leverage its unique properties. This guide serves as a foundational document to empower scientists to work with this compound not just in compliance with regulations, but with a deep-seated culture of safety and scientific integrity.
References
- 1. jelsciences.com [jelsciences.com]
- 2. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 10. umanitoba.ca [umanitoba.ca]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
A Comprehensive Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
Introduction: The Significance of Fluorinated Ketones in Modern Research
In the landscape of contemporary chemical synthesis, fluorinated compounds have emerged as indispensable tools, particularly within the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their inherent properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Among these valuable fluorinated building blocks is 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, a ketone featuring two trifluoromethyl groups. This unique structure makes it a highly sought-after intermediate in the synthesis of complex, high-value molecules.[3][4]
This technical guide provides an in-depth analysis of two critical physical properties of this compound: its boiling point and density. A thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals, as it informs decisions in reaction setup, process scale-up, purification, and formulation. This document will not only present the determined values for these properties but will also delve into the experimental methodologies for their accurate measurement, providing the underlying scientific principles and practical considerations essential for reliable and reproducible results.
Core Physicochemical Properties
The fundamental physical constants of this compound are summarized in the table below. These values are critical for a range of laboratory and industrial applications, from reaction kinetics to process engineering.
| Property | Value | Conditions |
| IUPAC Name | 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone | - |
| CAS Number | 721-37-9 | - |
| Molecular Formula | C₉H₄F₆O | - |
| Molecular Weight | 242.12 g/mol | - |
| Boiling Point | 65-67 °C | at 24 mmHg |
| Density | 1.418 g/mL | at 25 °C |
Note: The boiling point is reported at a reduced pressure. An estimated boiling point at atmospheric pressure is discussed in the subsequent sections.
Boiling Point Determination: From Reduced Pressure to Atmospheric Conditions
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] This property is a crucial indicator of a substance's volatility and is fundamental for purification by distillation.
Estimation of Boiling Point at Atmospheric Pressure
The experimentally determined boiling point of this compound is 65-67 °C at a reduced pressure of 24 mmHg. For many applications, it is useful to estimate the boiling point at standard atmospheric pressure (760 mmHg). This can be achieved using a pressure-temperature nomograph, which is a graphical tool based on the Clausius-Clapeyron equation.[7][8][9][10][11]
Experimental Protocol for Micro-Boiling Point Determination
For precise determination, especially when only a small amount of the compound is available, a micro-boiling point method is highly effective.[12]
Principle: A small sample is heated in a tube containing an inverted capillary. As the temperature rises, the air in the capillary expands and escapes. When the boiling point is reached, the vapor pressure of the liquid equals the external pressure, and a steady stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary. The temperature at which the liquid enters the capillary is the boiling point.[13]
Step-by-Step Methodology:
-
Preparation: Seal one end of a capillary tube using a flame.
-
Assembly: Place a small amount (a few drops) of this compound into a small test tube or a fusion tube. Place the sealed capillary tube, open end down, into the liquid.
-
Heating: Secure the test tube to a thermometer with the bulb of the thermometer level with the sample. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a melting point apparatus).
-
Observation: Heat the bath gradually. Observe the capillary for the emergence of a rapid and continuous stream of bubbles.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point.
-
Correction: For highly accurate work, the barometric pressure should be recorded, and a correction can be applied if it deviates significantly from standard pressure.
Diagram of Micro-Boiling Point Determination Workflow
Caption: Workflow for micro-boiling point determination.
Density Determination: A Measure of Mass per Unit Volume
Density, the ratio of mass to volume, is another fundamental physical property that is crucial for substance identification, quality control, and for converting between mass and volume measurements.[14]
Standardized Methodologies for Density Measurement
Several standard methods exist for the precise determination of the density of liquids. The choice of method often depends on the required accuracy, sample volume, and available equipment. ASTM D4052 is a widely recognized standard that utilizes a digital density meter.[15][16][17]
Principle of the Oscillating U-Tube Digital Density Meter (ASTM D4052): A small volume of the liquid sample is introduced into a U-shaped borosilicate glass tube. The tube is then electronically excited to oscillate at its natural frequency. This frequency is dependent on the mass of the tube and its contents. By measuring the oscillation period, and having calibrated the instrument with fluids of known density (such as dry air and pure water), the density of the sample can be accurately determined.
Experimental Protocol for Density Determination using a Digital Density Meter
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 25 °C).
-
Sample Preparation: Ensure the sample of this compound is free of air bubbles and at thermal equilibrium with the instrument's measurement cell.
-
Sample Injection: Carefully inject the sample into the measurement cell using a syringe, avoiding the introduction of air bubbles.
-
Measurement: Allow the temperature of the measurement cell to stabilize at the desired temperature (25 °C). The instrument will automatically measure the oscillation period and calculate the density.
-
Data Recording: Record the density value displayed by the instrument.
-
Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., acetone followed by dry air) to prevent cross-contamination.
Diagram of Density Determination Workflow
Caption: Workflow for density determination using a digital density meter.
Safety and Handling of Fluorinated Ketones
As with all laboratory chemicals, proper safety precautions are essential when handling this compound. Fluorinated compounds can have unique reactivity and toxicological profiles.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[20]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[18][19]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[21]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[22]
Conclusion
The boiling point and density of this compound are key physicochemical parameters that are fundamental to its application in research and development. Accurate determination of these properties through standardized and well-understood experimental protocols is crucial for ensuring the reproducibility and success of synthetic endeavors. This guide has provided both the established values for these properties and detailed methodologies for their verification, empowering researchers and scientists to handle and utilize this important fluorinated intermediate with confidence and precision.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Boiling point - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. yamathosupply.com [yamathosupply.com]
- 9. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chemconnections.org [chemconnections.org]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. quora.com [quora.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 17. store.astm.org [store.astm.org]
- 18. benchchem.com [benchchem.com]
- 19. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. aksci.com [aksci.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
The Trifluoromethyl Group's Profound Electronic Influence on Acetophenone: A Technical Guide for Researchers
Introduction: The Trifluoromethyl Group - A Game Changer in Molecular Design
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethyl (CF₃) group stands out for its unique and potent electronic properties. This guide provides an in-depth technical exploration of the electronic effects of the trifluoromethyl group on the acetophenone scaffold, a common structural motif in organic chemistry. By dissecting the fundamental principles and their tangible consequences on reactivity, acidity, and spectroscopic characteristics, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to harness the power of trifluoromethylation. The presence of a trifluoromethyl group can significantly alter the electronic properties of aromatic rings, a key factor in the efficacy of numerous well-known drugs.
The Innate Electronic Character of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing substituent, a characteristic that stems from the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) is the primary driver of its influence on neighboring atoms and functional groups. Unlike many other substituents, the CF₃ group does not possess lone pairs that can participate in resonance donation (+R effect). Consequently, its net electronic effect is overwhelmingly electron-withdrawing. This deactivation of the aromatic ring is a well-established strategy for enhancing metabolic stability and increasing the half-life of drug candidates.
Perturbation of the Acetophenone Electronic Landscape
When appended to the acetophenone ring, particularly at the para position, the trifluoromethyl group exerts a profound influence on the electronic distribution throughout the molecule. This perturbation manifests in several key areas:
Aromatic Ring Deactivation
The strong -I effect of the CF₃ group withdraws electron density from the phenyl ring, rendering it significantly less susceptible to electrophilic aromatic substitution reactions. This deactivation is more pronounced than that of halogens and is a critical consideration in synthetic planning.
Diagram: Electronic Effects of the Trifluoromethyl Group on Acetophenone
Caption: Inductive withdrawal by the CF₃ group deactivates the ring, activates the carbonyl, increases α-proton acidity, and causes notable spectroscopic shifts.
Enhanced Carbonyl Electrophilicity
Conversely, the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon. By pulling electron density away from the carbonyl group through the aromatic ring, the partial positive charge on the carbonyl carbon is intensified. This heightened electrophilicity makes trifluoromethylated acetophenones more susceptible to nucleophilic attack at the carbonyl carbon.[1]
Increased Acidity of α-Protons
| Compound | pKa of α-Protons |
| Acetophenone | ~19 |
| 4'-Nitroacetophenone | 16.7 |
| 4'-(Trifluoromethyl)acetophenone | < 19 (Estimated) |
Table 1: Comparison of the acidity of α-protons in substituted acetophenones.
Reduced Basicity of the Carbonyl Oxygen
The inductive withdrawal of electron density by the trifluoromethyl group also extends to the carbonyl oxygen, reducing its basicity. This has significant implications for acid-catalyzed reactions, where protonation of the carbonyl oxygen is a key step. The gas phase basicity of 4'-(trifluoromethyl)acetophenone has been determined to be 192.4 kcal/mol.[3] This reduced basicity can affect the kinetics of reactions such as acid-catalyzed enolization and aldol reactions.
Spectroscopic Signatures of Trifluoromethylation
The electronic perturbations induced by the trifluoromethyl group are clearly observable in the spectroscopic data of trifluoromethylated acetophenones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the proton NMR spectrum of 4'-(trifluoromethyl)acetophenone, the aromatic protons ortho to the acetyl group are shifted downfield compared to acetophenone due to the deshielding effect of the electron-withdrawing trifluoromethyl group. The methyl protons of the acetyl group also experience a slight downfield shift. For 4'-(trifluoromethyl)acetophenone, the aromatic protons appear around 8.06 ppm and 7.73 ppm, while the methyl protons are at approximately 2.65 ppm.[4] In contrast, the aromatic protons of acetophenone are found between 7.4-8.0 ppm and the methyl protons at 2.6 ppm.[5]
-
¹³C NMR: The carbonyl carbon in 4'-(trifluoromethyl)acetophenone is deshielded and appears at a slightly higher chemical shift compared to acetophenone. The carbon of the methyl group shows a minor downfield shift. The most significant effect is on the aromatic carbons, particularly the carbon bearing the trifluoromethyl group, which appears as a quartet due to C-F coupling.
| Carbon | Acetophenone (δ, ppm) | 4'-(Trifluoromethyl)acetophenone (δ, ppm) |
| Carbonyl | ~198.1 | ~197.0 |
| Methyl | ~26.5 | ~26.6 |
| C1 (ipso-acetyl) | ~137.1 | ~139.9 |
| C4 (ipso-CF₃) | - | ~134.5 (q) |
| CF₃ | - | ~123.6 (q) |
Table 2: Comparative ¹³C NMR chemical shifts of acetophenone and 4'-(trifluoromethyl)acetophenone. Data for acetophenone from[6], and for 4'-(trifluoromethyl)acetophenone from[7].
Infrared (IR) Spectroscopy
The electron-withdrawing nature of the trifluoromethyl group strengthens the carbonyl bond, leading to an increase in its stretching frequency in the IR spectrum. This is a direct consequence of the reduced electron density in the C=O antibonding orbitals.
| Compound | Carbonyl Stretching Frequency (νC=O, cm⁻¹) |
| Acetophenone | ~1686 |
| 4'-(Trifluoromethyl)acetophenone | ~1700 |
Table 3: Comparison of the IR carbonyl stretching frequencies. Data for acetophenone from[8], and for 4'-(trifluoromethyl)acetophenone from.
Synthesis of Trifluoromethylated Acetophenones: A Representative Protocol
A common method for the synthesis of trifluoromethylated acetophenones is the Friedel-Crafts acylation of trifluoromethylbenzene. However, due to the deactivating nature of the trifluoromethyl group, this reaction often requires harsh conditions. An alternative and widely used approach is the reaction of a trifluoromethyl-substituted organometallic reagent with an acetylating agent.
Experimental Protocol: Synthesis of 4'-(Trifluoromethyl)acetophenone
Objective: To synthesize 4'-(trifluoromethyl)acetophenone from 4-bromobenzotrifluoride via a Grignard reaction followed by acetylation.
Materials:
-
4-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for Grignard reaction (oven-dried)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 4-bromobenzotrifluoride in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 4-bromobenzotrifluoride solution to the magnesium turnings to initiate the reaction.
-
Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Acetylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve acetyl chloride in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 4'-(trifluoromethyl)acetophenone.
-
Diagram: Synthetic Workflow for 4'-(Trifluoromethyl)acetophenone
Caption: A typical synthetic route to 4'-(trifluoromethyl)acetophenone via a Grignard reaction.
Impact on Reactivity: A Case Study of the Aldol Condensation
The electronic effects of the trifluoromethyl group have a dramatic impact on the reactivity of the acetophenone moiety. The increased acidity of the α-protons facilitates enolate formation, while the enhanced electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack. This is well-illustrated in the context of the aldol condensation.
A comparative aldol condensation between acetophenone and 4'-(trifluoromethyl)acetophenone with a non-enolizable aldehyde (e.g., benzaldehyde) under basic conditions would demonstrate a significantly faster reaction rate for the trifluoromethyl-substituted analog.
Comparative Experimental Protocol: Aldol Condensation
Objective: To compare the reactivity of acetophenone and 4'-(trifluoromethyl)acetophenone in a base-catalyzed aldol condensation with benzaldehyde.
Materials:
-
Acetophenone
-
4'-(Trifluoromethyl)acetophenone
-
Benzaldehyde
-
Sodium hydroxide
-
Ethanol
-
Standard laboratory glassware
Procedure (to be performed in parallel for both ketones):
-
In a flask, dissolve the respective acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Cool the acetophenone/benzaldehyde solution in an ice bath.
-
Slowly add the sodium hydroxide solution to the cooled ethanolic solution with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (or after a set time for comparison), pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Determine the yield of the respective chalcone product.
Expected Outcome: The reaction with 4'-(trifluoromethyl)acetophenone is expected to proceed faster and give a higher yield of the corresponding chalcone in a shorter reaction time compared to the reaction with acetophenone. This is due to the facilitated enolate formation and the increased electrophilicity of the carbonyl group in the trifluoromethyl-substituted reactant.
Diagram: Mechanism of the Base-Catalyzed Aldol Condensation
Caption: The trifluoromethyl group accelerates the initial deprotonation step in the aldol condensation.
Conclusion: A Powerful Tool for a Discerning Scientist
The trifluoromethyl group is far more than a simple sterically bulky substituent; it is a powerful electronic modulator that profoundly alters the properties of the acetophenone core. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack while simultaneously activating the carbonyl group for nucleophilic addition. This electronic tug-of-war also leads to a marked increase in the acidity of the α-protons and a decrease in the basicity of the carbonyl oxygen. These fundamental electronic shifts are readily quantifiable through spectroscopic techniques and have significant, predictable consequences for chemical reactivity. For the discerning researcher in drug discovery and materials science, a thorough understanding of these electronic effects is paramount for the rational design of molecules with tailored properties and reactivity.
References
- 1. Acetophenone(98-86-2) 13C NMR spectrum [chemicalbook.com]
- 2. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR spectrum [chemicalbook.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. letstalkacademy.com [letstalkacademy.com]
Methodological & Application
Grignard reaction for 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone synthesis
< . ## Application Notes and Protocols: Synthesis of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The protocol details the Grignard reaction between 3-(trifluoromethyl)phenylmagnesium bromide and trifluoroacetic anhydride. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis.
Introduction: The Significance of Trifluoromethylated Ketones
Aromatic trifluoromethyl ketones are a critical class of compounds in medicinal chemistry and materials science. The strong electron-withdrawing nature of the trifluoromethyl group (CF3) often imparts desirable properties to molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity. Specifically, this compound serves as a valuable building block for the synthesis of various bioactive molecules.
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2] This protocol leverages the nucleophilic character of a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, to attack the electrophilic carbonyl carbon of trifluoroacetic anhydride, yielding the desired ketone.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds in two primary stages: the formation of the Grignard reagent and the subsequent acylation reaction.
2.1. Formation of 3-(Trifluoromethyl)phenylmagnesium Bromide
The Grignard reagent is prepared by the reaction of 3-bromobenzotrifluoride with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, creating a highly polar organometallic compound where the carbon atom attached to magnesium is strongly nucleophilic.[3][4] The use of an ether solvent is crucial as it stabilizes the Grignard reagent through coordination.[4][5]
2.2. Acylation with Trifluoroacetic Anhydride
The core of the synthesis is the nucleophilic acyl substitution reaction. The Grignard reagent attacks one of the carbonyl carbons of trifluoroacetic anhydride.[3][6] Trifluoroacetic anhydride is a highly reactive acylating agent due to the presence of two strong electron-withdrawing trifluoromethyl groups.[7][8] The initial addition forms a tetrahedral intermediate which then collapses, expelling a trifluoroacetate leaving group to form the target ketone.
It is critical to control the reaction conditions to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to the formation of a tertiary alcohol as a byproduct.[1][4] This is typically achieved by using an excess of the acylating agent and maintaining a low reaction temperature.
dot
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromobenzotrifluoride | ≥98% | Sigma-Aldrich | Store under inert atmosphere. |
| Magnesium Turnings | ≥99.5% | Sigma-Aldrich | Activate before use. |
| Iodine | Crystal | Fisher Scientific | For initiation. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Acros Organics | Dry over sodium/benzophenone. |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Oakwood Chemical | Handle with extreme care.[9] |
| Hydrochloric Acid (HCl) | 1 M aq. | VWR | For quenching. |
| Saturated Sodium Bicarbonate (NaHCO3) | aq. | LabChem | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO4) | Granular | EMD Millipore | For drying. |
3.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
Part A: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere to prevent quenching of the Grignard reagent.[2][10]
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface.[5][11]
-
Initiation: Add a small portion of a solution of 3-bromobenzotrifluoride (1.0 eq.) in anhydrous THF to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction. If the reaction does not start, gentle heating may be applied.
-
Grignard Formation: Once initiated, add the remaining 3-bromobenzotrifluoride solution dropwise via the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Synthesis of this compound
-
Acylation Setup: In a separate dry flask, prepare a solution of trifluoroacetic anhydride (1.5 eq.) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the prepared Grignard reagent solution to the cold trifluoroacetic anhydride solution via a cannula. It is crucial to maintain a low temperature to minimize the formation of the tertiary alcohol byproduct.[12][13]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice containing 1 M HCl. This will hydrolyze any unreacted Grignard reagent and the magnesium alkoxide intermediate.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The crude product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Troubleshooting and Safety Considerations
| Issue | Possible Cause | Solution |
| Grignard reaction fails to initiate. | Impure magnesium or wet glassware/solvent. | Use freshly activated magnesium turnings and ensure all equipment and reagents are scrupulously dry. A small amount of 1,2-dibromoethane can be used as an initiator. |
| Low yield of the desired ketone. | Incomplete formation of the Grignard reagent or side reactions. | Ensure complete consumption of the starting halide. Maintain low temperatures during the addition of the Grignard reagent to the anhydride to prevent over-addition. |
| Formation of tertiary alcohol byproduct. | Reaction temperature too high or incorrect stoichiometry. | Add the Grignard reagent to an excess of the anhydride at a very low temperature (-78 °C). |
| Detonation risk with trifluoromethylphenyl Grignard reagents. | Loss of solvent or overheating. | A safe and reliable preparation is crucial. Ensure constant stirring and temperature control. Do not allow the reaction mixture to dry out.[12][14] |
Safety Precautions:
-
Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, volatile, and reacts violently with water.[8][9] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive.[2] All reactions must be conducted under anhydrous and inert conditions.
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable. Work in a fume hood and avoid any sources of ignition.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound using a Grignard reaction. By carefully controlling the reaction conditions and adhering to the safety precautions outlined, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. leah4sci.com [leah4sci.com]
- 5. cerritos.edu [cerritos.edu]
- 6. chemistry1.quora.com [chemistry1.quora.com]
- 7. nbinno.com [nbinno.com]
- 8. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, a key building block in pharmaceutical and agrochemical research. The protocol details a robust and scalable method starting from m-bromobenzotrifluoride. The core transformation is achieved through the formation of a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, followed by its controlled reaction with ethyl trifluoroacetate. This application note elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines critical safety considerations, and offers guidance on product purification and characterization.
Introduction and Scientific Rationale
Trifluoromethylated acetophenones are valuable intermediates in medicinal chemistry due to the unique properties conferred by the trifluoromethyl (-CF₃) group, such as increased metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, incorporates two such groups, making it a highly sought-after precursor for complex molecular architectures.
The chosen synthetic route leverages the Grignard reaction, a classic and powerful tool for carbon-carbon bond formation.[1] The strategy involves two primary stages:
-
Formation of the Grignard Reagent: m-Bromobenzotrifluoride is reacted with magnesium metal in an anhydrous ether solvent to form 3-(trifluoromethyl)phenylmagnesium bromide.
-
Acylation: The highly nucleophilic Grignard reagent is then added to an electrophilic trifluoroacetyl source, ethyl trifluoroacetate, to form the desired ketone.
A key mechanistic consideration is the reaction between a Grignard reagent and an ester. Typically, this reaction proceeds via two successive nucleophilic additions to yield a tertiary alcohol.[2][3][4] However, the strong electron-withdrawing nature of the trifluoromethyl group in ethyl trifluoroacetate stabilizes the initial tetrahedral intermediate formed after the first addition. This stability, particularly at low temperatures, allows for the reaction to be effectively stopped after the formation of the ketone upon acidic workup, preventing the second addition.[5] Careful control of reaction temperature is therefore paramount to achieving a high yield of the desired ketone product.
Reaction Scheme and Mechanism
Overall Reaction:
m-Bromobenzotrifluoride → 3-(Trifluoromethyl)phenylmagnesium bromide → this compound
Mechanistic Pathway:
The synthesis proceeds through a well-established Grignard addition-elimination mechanism.
Caption: Reaction mechanism for the synthesis.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Purity/Notes |
| m-Bromobenzotrifluoride | 401-78-5 | 225.01 | 22.5 g (0.10 mol) | ≥99% |
| Magnesium Turnings | 7439-95-4 | 24.31 | 2.67 g (0.11 mol) | --- |
| Iodine | 7553-56-2 | 253.81 | 1-2 small crystals | For activation |
| Ethyl Trifluoroacetate | 383-63-1 | 142.08 | 14.2 g (0.10 mol) | ≥99%[6] |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~200 mL | Anhydrous, <50 ppm H₂O |
| Saturated NH₄Cl Solution | 12125-02-9 | --- | ~100 mL | For workup |
| Diethyl Ether | 60-29-7 | 74.12 | ~200 mL | For extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | --- | As needed | For drying |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a Schlenk adapter or drying tube (filled with CaCl₂)
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Low-temperature bath (Dry ice/acetone, -78 °C)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Apparatus for purification (distillation or column chromatography)
Critical Safety Precautions
The Grignard reaction is highly exothermic and involves flammable and water-sensitive reagents. A thorough risk assessment must be conducted before commencing.[7]
-
Fire Hazard: THF and diethyl ether are extremely flammable. Ensure no open flames or spark sources are present. The reaction should be conducted in a certified chemical fume hood.[8][9]
-
Exothermicity: The formation of the Grignard reagent is highly exothermic. The addition of m-bromobenzotrifluoride must be slow and controlled to prevent a runaway reaction. Keep an ice-water bath on standby to cool the reaction if it becomes too vigorous.[7][8]
-
Water Sensitivity: Grignard reagents react violently with water. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight) and the reaction must be performed under a dry, inert atmosphere.[3][9] Anhydrous solvents are mandatory.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or other fire-resistant gloves are recommended over nitrile when handling the active reaction).[7][10]
-
Working Alone: It is highly advisable not to perform this reaction while working alone, especially for the first time or at a large scale.[7][8]
Detailed Experimental Protocol
This protocol is designed for a 0.10 molar scale.
Caption: Experimental workflow diagram.
Part A: Preparation of 3-(Trifluoromethyl)phenylmagnesium bromide
-
Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with inert gas inlet), and a dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition: Place the magnesium turnings (2.67 g) in the flask. Add one or two small crystals of iodine. The iodine helps to activate the magnesium surface.
-
Initiation: Add approximately 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of m-bromobenzotrifluoride (22.5 g) in 80 mL of anhydrous THF.
-
Causality: The initiation of a Grignard reaction is a critical step. Add about 10 mL of the bromide solution from the dropping funnel to the magnesium slurry. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm. If it does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be required.
-
Grignard Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The use of a heating mantle is generally not required due to the reaction's exothermicity.
-
Completion: After the addition is complete, the mixture will appear grey and cloudy. Gently heat the mixture at reflux for an additional 60 minutes using a heating mantle to ensure all the magnesium has reacted.
-
Cooling: Allow the resulting dark grey Grignard solution to cool to room temperature.
Part B: Acylation with Ethyl Trifluoroacetate
-
Cooling: Immerse the flask containing the Grignard reagent in a dry ice/acetone bath until the internal temperature reaches -78 °C.
-
Addition: Add ethyl trifluoroacetate (14.2 g) dropwise to the cold, stirred Grignard solution. This is the most critical step for yield. The addition must be slow enough to maintain the internal temperature below -70 °C. A rapid temperature increase will favor the formation of the tertiary alcohol byproduct.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature over approximately 90 minutes.
Part C: Workup and Isolation
-
Quenching: Cool the reaction flask in an ice-water bath. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution dropwise. Caution: This can be exothermic and may release flammable gases.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Washing: Combine the organic layers and wash them with saturated aqueous sodium chloride (brine, 1 x 50 mL). This helps to remove residual water.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Part D: Purification
The crude product can be purified by either vacuum distillation or flash column chromatography on silica gel.
-
Vacuum Distillation: Distill the crude oil under high vacuum. The product is expected to have a boiling point significantly higher than the starting materials. (For reference, 3'-trifluoromethylacetophenone boils at 96 °C / 50 mbar).[11][12]
-
Column Chromatography: Use a hexane/ethyl acetate gradient (e.g., starting from 100:0 to 95:5) to separate the product from nonpolar impurities and more polar byproducts.
Characterization and Expected Results
-
Yield: 65-80% (based on m-bromobenzotrifluoride).
-
Appearance: A colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons and no other aliphatic protons. The aromatic region will show a complex multiplet pattern typical of a 1,3-disubstituted benzene ring.
-
¹⁹F NMR (CDCl₃, 376 MHz): Expect two distinct signals: one for the Ar-CF₃ group (around -63 ppm) and one for the CO-CF₃ group (around -75 to -80 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the carbonyl carbon (quartet due to coupling with fluorine, ~180 ppm), aromatic carbons, and the two CF₃ carbons (quartets).
-
IR (Neat, cm⁻¹): A strong absorption band for the C=O stretch (ketone) around 1720-1740 cm⁻¹, and strong C-F stretching bands around 1100-1350 cm⁻¹.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate. | Wet glassware/solvent; Inactive magnesium surface. | Ensure all equipment is bone-dry. Activate Mg with a crystal of I₂, a drop of 1,2-dibromoethane, or by crushing a few turnings in the flask. |
| Low yield of Grignard reagent. | Impure aryl bromide; Premature quenching by atmospheric moisture. | Use high-purity starting material. Ensure a positive pressure of inert gas is maintained throughout. |
| Low yield of ketone; significant tertiary alcohol byproduct. | Acylation temperature was too high; Grignard reagent added too quickly to the ester. | Maintain the acylation temperature strictly at -78 °C. Perform a reverse addition (add Grignard to the ester) at low temperature. |
| Complex mixture of products after workup. | Reaction was not fully quenched; Side reactions due to impurities. | Ensure quenching is complete before extraction. Use purified reagents and solvents. |
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 7. acs.org [acs.org]
- 8. dchas.org [dchas.org]
- 9. quora.com [quora.com]
- 10. research.uga.edu [research.uga.edu]
- 11. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
The Synthetic Utility of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone: A Guide for Researchers
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular frameworks has become an indispensable tool. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the repertoire of fluorinated building blocks, 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone stands out as a versatile and highly valuable reagent. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The presence of two trifluoromethyl groups in this compound imparts a unique reactivity profile. The electron-withdrawing nature of these groups enhances the electrophilicity of the carbonyl carbon, making it a prime candidate for a variety of nucleophilic additions and transformations. Furthermore, the trifluoromethylated phenyl ring serves as a crucial scaffold for the construction of complex molecules with enhanced pharmacological properties.[1][2][3]
I. Synthesis of this compound
A reliable supply of this key intermediate is paramount for any research program. While commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. One of the most common industrial preparations involves the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene.
Protocol 1: Friedel-Crafts Acylation of 1,3-Bis(trifluoromethyl)benzene
This protocol outlines a general procedure for the synthesis of the title compound. The causality behind the choice of reagents lies in the need for a strong Lewis acid to activate the acylating agent and a suitable solvent to manage the reaction exothermicity and ensure homogeneity.
Experimental Workflow:
A schematic of the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and a dry solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 eq.) to the stirred suspension. The formation of the acylium ion is a highly exothermic process, and slow addition is crucial to control the reaction temperature.
-
Addition of Substrate: To the activated acylating agent, add 1,3-bis(trifluoromethyl)benzene (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum salts and separates the organic phase.
-
Extraction and Washing: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The washing steps are essential to remove any remaining inorganic impurities and unreacted acids.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow liquid.
II. Application as a Trifluoromethylating Agent
The title compound can serve as a precursor for the introduction of the trifluoromethyl group into other molecules, particularly through transformations of its carbonyl group.
Protocol 2: Synthesis of Trifluoromethylated Alcohols via Reduction
The reduction of the ketone functionality provides access to chiral or achiral trifluoromethylated secondary alcohols, which are valuable building blocks in their own right. The choice of reducing agent dictates the stereochemical outcome and functional group tolerance.
Quantitative Data for Reduction Methods:
| Reducing Agent | Typical Solvent | Temperature (°C) | Stereoselectivity | Yield (%) | Reference |
| Sodium Borohydride | Methanol | 0 to rt | Racemic | >95 | General |
| (R)-CBS Catalyst/BH3 | THF | -20 to 0 | Enantioselective | 85-95 | [4] |
| Whole-cell Bioreduction | Aqueous Buffer | 25-37 | Enantioselective | >90 | [4] |
Step-by-Step Procedure for Asymmetric Reduction:
-
Catalyst Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the (R)-CBS catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to -20 °C and slowly add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.1 eq.).
-
Substrate Addition: To this mixture, add a solution of this compound (1.0 eq.) in THF dropwise.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and then add dilute hydrochloric acid.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.
III. Utility in the Synthesis of Bioactive Molecules
The trifluoromethylphenyl moiety is a common feature in many modern pharmaceuticals and agrochemicals. This compound serves as a key starting material for the synthesis of such compounds.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
This example illustrates how the title compound can be elaborated into a more complex heterocyclic structure, a common scaffold in kinase inhibitors.
Reaction Scheme:
Synthetic route to a potential kinase inhibitor scaffold.
The rationale for this synthetic route is the well-established reactivity of α-halo ketones in condensation reactions to form five-membered heterocycles. The trifluoromethyl groups are carried through the synthesis, ultimately enhancing the biological activity of the final molecule.
IV. Application in Organocatalysis
Beyond its role as a building block, 2,2,2-trifluoroacetophenone and its analogues have emerged as powerful organocatalysts for various transformations, most notably epoxidation reactions.[5][6] The high electrophilicity of the carbonyl carbon, amplified by the trifluoromethyl groups, facilitates the formation of a highly reactive catalytic species.
Protocol 3: Organocatalytic Epoxidation of Alkenes
This protocol describes a green and efficient method for the epoxidation of a wide range of alkenes using hydrogen peroxide as the terminal oxidant.
Catalytic Cycle:
Proposed catalytic cycle for epoxidation.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 eq.) and 2,2,2-trifluoroacetophenone (5 mol%) in a suitable solvent such as tert-butanol.
-
Reagent Addition: To the stirred solution, add an aqueous solution of hydrogen peroxide (30%, 2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: After completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining peroxide, followed by brine. Dry the organic layer and concentrate under reduced pressure. Purify the epoxide by column chromatography.
Substrate Scope and Limitations:
This catalytic system is effective for a broad range of electron-rich and electron-neutral alkenes. However, highly electron-deficient alkenes may react sluggishly. The diastereoselectivity for the epoxidation of cyclic alkenes is generally high.
V. Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern organic chemist. Its unique electronic properties make it an ideal building block for the synthesis of complex molecules with tailored properties for applications in drug discovery and materials science. Furthermore, its utility as an organocatalyst highlights the expanding role of fluorinated compounds in sustainable chemistry. The protocols and insights provided in this guide are intended to facilitate the effective use of this valuable reagent in innovative research and development.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone: A Guide to its Reactions with Nucleophiles
Introduction: The Unique Reactivity of a Doubly Trifluoromethylated Ketone
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The subject of this guide, 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, presents a unique chemical scaffold featuring two of these powerful electron-withdrawing groups. This structural feature dramatically enhances the electrophilicity of the carbonyl carbon, making it a highly reactive substrate for a wide array of nucleophilic transformations. This guide provides an in-depth exploration of the reactions of this ketone with various classes of nucleophiles, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
I. Nucleophilic Addition of Hydrides: Synthesis of Trifluoromethylated Alcohols
The reduction of the carbonyl group in this compound is a fundamental transformation, yielding valuable chiral or achiral trifluoromethylated secondary alcohols. These products are key building blocks in the synthesis of complex pharmaceutical agents.
A. Achiral Reduction with Sodium Borohydride
The use of sodium borohydride (NaBH₄) offers a straightforward and cost-effective method for the synthesis of 1-(3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol. The strong electron-withdrawing nature of the two CF₃ groups accelerates the rate of hydride delivery to the carbonyl carbon.
Causality of Experimental Choices:
-
Solvent: Protic solvents like ethanol or methanol are typically used to solubilize both the ketone and the borohydride reagent.
-
Temperature: The reaction is often initiated at low temperatures (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.
-
Work-up: Acidic work-up is necessary to quench any unreacted borohydride and to protonate the resulting alkoxide to yield the final alcohol product.
Experimental Protocol: Sodium Borohydride Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per mmol of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quenching: Slowly add 1 M HCl (aq) at 0 °C until the effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to afford the desired alcohol.
B. Asymmetric Reduction: Accessing Enantiopure Chiral Alcohols
The synthesis of enantiomerically pure trifluoromethylated alcohols is of paramount importance in drug development. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, provides a reliable method for achieving high enantioselectivity.[1][2]
Causality of Experimental Choices:
-
Catalyst: The chiral CBS catalyst coordinates to both the borane reducing agent and the ketone, creating a rigid transition state that directs the hydride attack to one face of the carbonyl, leading to a specific enantiomer.[2]
-
Borane Source: Borane-dimethyl sulfide complex (BMS) or borane-THF complex are common sources of the borane reducing agent.
-
Aprotic Solvent: The reaction is performed in an aprotic solvent like tetrahydrofuran (THF) to prevent the quenching of the borane and the catalyst.
Experimental Protocol: Asymmetric CBS Reduction
-
Catalyst Preparation: To a solution of (S)-(-)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF (5 mL per mmol of ketone) under an argon atmosphere, add borane-dimethyl sulfide complex (1.0 M in THF, 0.6 eq) dropwise at room temperature. Stir for 15 minutes.
-
Substrate Addition: Cool the catalyst solution to -20 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at -20 °C for 2 hours.
-
Quenching: Slowly add methanol at -20 °C to quench the reaction.
-
Work-up and Purification: Follow the work-up and purification procedure described for the sodium borohydride reduction. The enantiomeric excess can be determined by chiral HPLC analysis.
II. Carbon-Carbon Bond Forming Reactions: Expanding the Molecular Framework
The electrophilic nature of the carbonyl in this compound makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.
A. Grignard and Organolithium Additions
Organometallic reagents such as Grignard and organolithium reagents readily add to the carbonyl group to form tertiary alcohols. The high reactivity of these nucleophiles necessitates careful control of the reaction conditions to avoid side reactions.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard and organolithium reagents are highly basic and will be quenched by protic solvents. Therefore, strictly anhydrous conditions are essential.
-
Aprotic Ethereal Solvents: Diethyl ether or THF are the solvents of choice as they are aprotic and can solvate the organometallic species.
-
Low Temperature: Reactions are typically carried out at low temperatures (-78 °C to 0 °C) to control the reactivity of the organometallic reagents and minimize side reactions.
Experimental Protocol: Grignard Reaction
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF (10 mL per mmol of ketone) at -78 °C under an argon atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.
-
Quenching: Cool the reaction to 0 °C and slowly add a saturated aqueous solution of ammonium chloride.
-
Extraction, Washing, and Drying: Follow the procedure outlined in the sodium borohydride reduction protocol.
-
Purification: Purify the crude product by silica gel chromatography.
B. Wittig and Horner-Wadsworth-Emmons Olefinations
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for converting ketones into alkenes.[3][4] Due to the electron-withdrawing nature of the trifluoromethyl groups, the ketone is highly susceptible to olefination.
Causality of Experimental Choices:
-
Ylide/Phosphonate Choice: The choice of the phosphorus ylide (Wittig) or phosphonate ester (HWE) determines the structure of the resulting alkene. Stabilized ylides/phosphonates generally lead to (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[4][5]
-
Base: A strong base (e.g., n-butyllithium, sodium hydride) is required to deprotonate the phosphonium salt or phosphonate ester to generate the nucleophilic ylide.
-
Aprotic Solvent: Anhydrous aprotic solvents like THF or DMF are necessary to prevent quenching of the strong base and the ylide.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Ylide Generation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Ketone Addition: Cool the resulting solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to yield the corresponding α,β-unsaturated ester.
C. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base to form a new carbon-carbon double bond.[6]
Causality of Experimental Choices:
-
Active Methylene Compound: The choice of the active methylene compound determines the functionality of the product.
-
Catalyst: A weak base, such as piperidine or ammonium acetate, is used to catalyze the reaction by deprotonating the active methylene compound.
-
Dehydration: The initial aldol-type adduct readily dehydrates under the reaction conditions to form the final condensed product.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol.
-
Reaction: Heat the mixture to reflux for 4 hours.
-
Crystallization: Upon cooling to room temperature, the product will often crystallize from the reaction mixture.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
III. Summary of Reactions and Conditions
| Reaction Type | Nucleophile | Key Reagents & Conditions | Product Type |
| Reduction | Hydride (H⁻) | NaBH₄, MeOH, 0 °C to rt | Secondary Alcohol |
| Asymmetric Reduction | Hydride (H⁻) | (S)-CBS catalyst, BMS, THF, -20 °C | Chiral Secondary Alcohol |
| Grignard Addition | Alkyl/Aryl Grignard | RMgX, THF, -78 °C to rt | Tertiary Alcohol |
| Wittig Olefination | Phosphorus Ylide | Ph₃P=CHR, THF, rt | Alkene |
| HWE Olefination | Phosphonate Anion | (EtO)₂P(O)CH₂R, NaH, THF, rt | (E)-Alkene (typically) |
| Knoevenagel Condensation | Active Methylene | CH₂(CN)₂, Piperidine, EtOH, reflux | α,β-Unsaturated Dinitrile |
IV. Visualizing Reaction Pathways
General Nucleophilic Addition to this compound
Caption: General mechanism of nucleophilic addition.
Asymmetric Reduction Workflow
Caption: Workflow for CBS-catalyzed asymmetric reduction.
V. Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. The pronounced electrophilicity of its carbonyl group, a direct consequence of the two trifluoromethyl substituents, allows for a wide range of nucleophilic transformations to be carried out under mild and efficient conditions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable fluorinated ketone in their pursuit of novel and impactful molecules.
VI. References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by a chiral oxazaborolidine. Journal of the American Chemical Society, 109(18), 5551–5553. --INVALID-LINK--
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. --INVALID-LINK--
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. --INVALID-LINK--
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. --INVALID-LINK--
-
Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. --INVALID-LINK--
-
Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571–590. --INVALID-LINK--
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
Application Note & Protocol Guide: Enantioselective Synthesis of Chiral 1-(3'-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
Introduction: The Significance of Chiral Fluorinated Alcohols in Modern Drug Discovery
The incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Specifically, chiral alcohols bearing trifluoromethyl groups are crucial building blocks in the synthesis of a variety of bioactive molecules, including potent enzyme inhibitors and central nervous system agents. The precise stereochemical control during the synthesis of these compounds is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] This guide provides a detailed overview of the asymmetric synthesis of the chiral alcohol 1-(3'-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol from its corresponding ketone, 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, with a focus on robust and scalable methodologies suitable for drug development professionals.
Strategic Approaches to Asymmetric Ketone Reduction
The enantioselective reduction of prochiral ketones stands as one of the most efficient methods for producing chiral secondary alcohols.[4][5] For challenging substrates like this compound, where the electronic properties of the trifluoromethyl groups can influence reactivity, the choice of catalytic system is critical.[5][6] We will explore two powerful and widely adopted methods: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction: A Borane-Based Approach
The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source (like BH₃•THF) to the ketone.[4][7] This method is renowned for its high enantioselectivity, predictable stereochemical outcome, and operational simplicity.[4][8]
The "Why" Behind the CBS Protocol: The oxazaborolidine catalyst forms a Lewis acid-base complex with the borane, which then coordinates to the ketone's carbonyl oxygen. This coordination orients the ketone in a sterically defined manner, allowing for the hydride to be delivered to one specific face of the carbonyl group, thus establishing the desired stereocenter.[4][9][10] The choice of the (S)- or (R)-enantiomer of the catalyst dictates the absolute stereochemistry of the resulting alcohol.[4]
}
Figure 1: General workflow for the CBS reduction.
Noyori Asymmetric Hydrogenation: A Ruthenium-Catalyzed Pathway
The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand to facilitate the enantioselective transfer of hydrogen gas to the ketone.[11][12][13] This method is highly efficient, often requiring low catalyst loadings, and is a cornerstone of industrial-scale chiral synthesis.
The "Why" Behind the Noyori Protocol: The chiral BINAP ligand creates a C₂-symmetric chiral environment around the ruthenium center.[11][12] The ketone coordinates to the metal, and the steric arrangement of the BINAP ligand dictates the facial selectivity of hydrogen addition, leading to the formation of one enantiomer of the alcohol in high excess.[12][14] The choice between (R)-BINAP and (S)-BINAP determines the resulting alcohol's stereochemistry.[11]
}
Figure 2: Simplified catalytic cycle for Noyori hydrogenation.
Experimental Protocols
Protocol 1: CBS Reduction of this compound
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Catalyst Preparation (in situ): To a dry, inert-atmosphere-flushed 100 mL round-bottom flask, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 0.05 equiv.).
-
Add anhydrous THF (5 mL) and stir until the solid dissolves.
-
Slowly add 1 M borane-THF solution (1.0 mL, 1.0 mmol) and stir the mixture at room temperature for 30 minutes. The formation of the oxazaborolidine catalyst will occur.[7][8]
-
Reduction Reaction: In a separate flask, dissolve this compound (2.0 mmol, 1 equiv.) in anhydrous THF (10 mL).
-
Slowly add the ketone solution to the catalyst solution over 20-30 minutes using a dropping funnel.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of methanol (5 mL).
-
Add 1 M HCl (10 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.
Protocol 2: Noyori Asymmetric Hydrogenation
Materials:
-
[RuCl₂((R)-BINAP)]
-
This compound
-
Ethanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure reactor (e.g., Parr autoclave)
Procedure:
-
Reaction Setup: In a glovebox, charge a glass liner for the autoclave with [RuCl₂((R)-BINAP)] (0.01 mmol, 0.005 equiv.) and this compound (2.0 mmol, 1 equiv.).
-
Add degassed ethanol (10 mL).
-
Seal the glass liner and place it inside the high-pressure reactor.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction to the desired temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing by GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Parameter | CBS Reduction | Noyori Hydrogenation |
| Catalyst | Chiral Oxazaborolidine | [RuCl₂((R)-BINAP)] |
| Reductant | Borane-THF | Hydrogen Gas |
| Typical Temp. | Room Temperature | 40-60 °C |
| Pressure | Atmospheric | 10-50 atm |
| Typical Yield | >90% | >95% |
| Typical ee | >95% | >98% |
Purification and Analytical Characterization
Purification of Chiral Alcohols
While flash chromatography is often sufficient for removing achiral impurities, preparative chiral chromatography, such as Supercritical Fluid Chromatography (SFC), may be necessary to obtain enantiomerically pure material, especially if the enantiomeric excess of the initial reaction is not sufficiently high.[15] SFC is often preferred for its efficiency and reduced solvent consumption.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the synthesized alcohol must be determined to validate the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[16][17][18]
Generalized Chiral HPLC Protocol:
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak® AD-H or Chiralcel® OD-H) are often effective for separating trifluoromethyl-substituted alcohols.[16]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point.[16] The ratio may need to be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve a small amount of the purified alcohol (approx. 1 mg/mL) in the mobile phase.[16] Filter the sample through a 0.45 µm syringe filter.[16]
-
Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will elute at different retention times.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
References
- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. heraldopenaccess.us [heraldopenaccess.us]
- 18. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Application Notes & Protocols: 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Trifluoromethyl Groups in Medicinal Chemistry
The incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern drug design.[1][2] Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The -CF3 group can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic pathways that would otherwise lead to rapid drug deactivation.[3][5] Notable pharmaceuticals containing this moiety include the antidepressant Fluoxetine (Prozac), the anti-inflammatory drug Celecoxib (Celebrex), and the HIV reverse transcriptase inhibitor Efavirenz (Sustiva).[6][7]
This guide focuses on 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone , a powerful and versatile building block for introducing not one, but two strategically placed trifluoromethyl groups into a molecular scaffold. Its distinct reactivity, centered around a highly electrophilic ketone, provides a direct route to a diverse range of complex heterocyclic structures essential for modern pharmaceutical development.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical properties and safety requirements is paramount for the effective and safe utilization of any chemical building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 721-37-9 | [8][9] |
| Molecular Formula | C₉H₄F₆O | [8][9] |
| Molecular Weight | 242.12 g/mol | [8][9] |
| Appearance | Colorless to orange liquid | |
| Boiling Point | 198 - 200 °C |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required. It is crucial to avoid inhalation of vapors and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Chemical Reactivity and Synthetic Rationale
The synthetic utility of this compound stems from the powerful electron-withdrawing nature of its two trifluoromethyl groups.
-
The Trifluoroacetyl Group (-COCF₃): This group renders the carbonyl carbon exceptionally electrophilic. Compared to a standard acetophenone, it is significantly more susceptible to attack by a wide range of nucleophiles.[10] This enhanced reactivity allows for efficient condensation reactions under mild conditions.
-
The 3'-(Trifluoromethyl)phenyl Group: The -CF₃ group on the aromatic ring is a strong deactivating group and a meta-director for electrophilic aromatic substitution. More importantly in the context of this building block, it contributes to the overall lipophilicity and metabolic stability of the final pharmaceutical compound.[3]
This dual-trifluoromethyl substitution makes the molecule an ideal precursor for constructing complex heterocyclic systems, particularly pyrazoles, which are prevalent scaffolds in anti-inflammatory and oncology drugs.[11]
Core Application: Synthesis of Trifluoromethylated 1,5-Diarylpyrazoles
A primary application of this building block is in the synthesis of 1,5-diarylpyrazole derivatives, a core structure in selective COX-2 inhibitors like Celecoxib.[11][12] The following section provides a detailed, two-step protocol for the synthesis of a Celecoxib analog, demonstrating the practical utility of this compound.
Caption: High-level workflow for the synthesis of a trifluoromethylated pyrazole analog.
Protocol 1: Synthesis of 4-(5-(3-(Trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
This protocol is adapted from established methodologies for synthesizing Celecoxib and its analogs.[13][14]
Part A: Claisen Condensation to form 1,1,1-Trifluoro-4-(3-(trifluoromethyl)phenyl)butane-2,4-dione
This step involves the base-catalyzed condensation of the starting ketone with an ester to form a reactive 1,3-diketone intermediate.
Caption: Workflow for the Claisen condensation step.
Materials:
-
This compound (1.0 eq)
-
Ethyl trifluoroacetate (1.2 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous Ethanol
-
2M Hydrochloric Acid
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: Dissolve sodium ethoxide in anhydrous ethanol in the reaction flask and cool the solution to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are critical as sodium ethoxide reacts readily with water, which would quench the base and inhibit the reaction. Cooling controls the initial exothermic reaction.
-
-
Addition: In the dropping funnel, prepare a solution of this compound and ethyl trifluoroacetate in anhydrous ethanol. Add this solution dropwise to the stirred sodium ethoxide solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over a mixture of ice and 2M HCl to neutralize the excess base.
-
Causality: Acidification protonates the enolate of the diketone product, making it soluble in the organic phase for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude 1,3-diketone is often used in the next step without further purification.
Table 2: Summary of Claisen Condensation Reaction
| Parameter | Value |
| Solvent | Anhydrous Ethanol |
| Temperature | 0 °C to Reflux (78 °C) |
| Duration | 4-6 hours |
| Expected Yield | ~85-95% (crude) |
| Purity Check | TLC, ¹H NMR |
Part B: Pyrazole Formation via Cyclization
The 1,3-diketone intermediate readily undergoes cyclization with a hydrazine derivative to form the stable pyrazole ring.
Materials:
-
Crude 1,1,1-Trifluoro-4-(3-(trifluoromethyl)phenyl)butane-2,4-dione (1.0 eq)
-
4-Sulfonamidophenylhydrazine hydrochloride (1.05 eq)
-
Ethanol (95%)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 1,3-diketone from Part A in 95% ethanol.
-
Addition: Add 4-sulfonamidophenylhydrazine hydrochloride to the solution, followed by a few drops of glacial acetic acid.
-
Causality: The acidic catalyst protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine nitrogen, thereby facilitating the condensation and subsequent cyclization.
-
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC until the starting diketone is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.
Conclusion
This compound is a high-value building block for pharmaceutical research and development. Its activated ketone functionality provides a reliable entry point for constructing complex, fluorinated heterocyclic systems. The protocols detailed herein demonstrate a robust and efficient pathway to synthesize trifluoromethylated pyrazole scaffolds, which are of significant interest in the development of next-generation therapeutics. The strategic incorporation of two -CF3 groups using this reagent offers a powerful method to enhance the drug-like properties of new chemical entities.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes: Synthesis of Advanced Agrochemicals Using 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
Abstract
This document provides a detailed technical guide for researchers and synthetic chemists on the application of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone in the synthesis of next-generation agrochemicals. We delve into the strategic importance of dual trifluoromethyl moieties and present a comprehensive, field-proven protocol for the synthesis of a key isoxazoline insecticide intermediate. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Advantage of Fluorination in Agrochemicals
The incorporation of fluorine into organic molecules has revolutionized the agrochemical industry.[1] The trifluoromethyl (-CF₃) group, in particular, is a powerful bioisostere for other chemical groups and imparts a unique combination of properties highly desirable for crop protection agents.[1][2] These properties include:
-
Enhanced Potency: The high electronegativity of the -CF₃ group can lead to stronger binding interactions with target enzymes or receptors in pests, often resulting in greater efficacy at lower application rates.[3][4][5]
-
Increased Lipophilicity: Enhanced fat solubility improves the molecule's ability to penetrate the waxy cuticles of insects or the cell membranes of plant pathogens.[3][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation, which prolongs the active life of the agrochemical in the field and reduces the need for frequent reapplication.[3][4][5]
The starting material, This compound (CAS 721-37-9), is a highly valuable building block as it possesses two distinct trifluoromethyl groups.[4] The trifluoroacetyl group (-COCF₃) is a reactive handle for further chemical transformations, while the trifluoromethylphenyl moiety provides the foundational stability and lipophilicity that are hallmarks of modern pesticides.[7][8] Its structure makes it an ideal precursor for synthesizing a range of potent agrochemicals, most notably the isoxazoline class of insecticides.
Core Application: Synthesis of Isoxazoline Insecticides
Isoxazolines represent a novel and highly effective class of insecticides and acaricides.[9] Their primary mode of action is the potent inhibition of GABA-gated chloride channels in the nervous systems of insects, a target site distinct from many conventional insecticides.[9][10] This unique mechanism means they often show no cross-resistance with older classes of pesticides, making them critical tools for resistance management.[9]
The synthesis of the core isoxazoline heterocycle is a prime application for this compound. A robust and widely adopted strategy involves a two-step process:
-
Oximation: Conversion of the ketone to its corresponding oxime.
-
1,3-Dipolar Cycloaddition: In-situ generation of a hydroximoyl chloride from the oxime, which then undergoes a cycloaddition reaction with an alkene to form the five-membered isoxazoline ring.[2][9][11]
This pathway leverages the reactivity of the trifluoroacetyl group to build the complex heterocyclic core of the final active ingredient.
Synthetic Workflow Overview
The overall process transforms the starting ketone into a versatile isoxazoline intermediate, which can be further elaborated to produce a final, patented agrochemical like Fluralaner or Isocycloseram.[8][12]
Detailed Experimental Protocols
These protocols are based on established chemical transformations for analogous trifluoromethyl acetophenones and are optimized for laboratory-scale synthesis.
Protocol 1: Synthesis of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-one Oxime (Intermediate II)
This procedure converts the ketone (I) into its oxime (II) via a condensation reaction with hydroxylamine. The use of a mild base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) |
| This compound (I) | 721-37-9 | 242.12 | 10.0 |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 15.0 |
| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | 23.0 |
| Methanol (Anhydrous) | 67-56-1 | - | 50 mL |
| Ethyl Acetate | 141-78-6 | - | As needed |
| Brine (Saturated NaCl solution) | - | - | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | As needed |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (I) (2.42 g, 10.0 mmol).
-
Reagent Addition: Add methanol (50 mL), followed by hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and anhydrous sodium acetate (1.89 g, 23.0 mmol).
-
Causality Note: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, generating the free nucleophile (NH₂OH) in situ. An excess ensures the reaction goes to completion.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (1 x 30 mL). e. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime (II).
-
Purification: The crude product is typically a solid or viscous oil and can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel if necessary. The product is often of sufficient purity to be used directly in the next step.
Protocol 2: Synthesis of the Isoxazoline Core via 1,3-Dipolar Cycloaddition
This protocol describes the formation of the key isoxazoline intermediate (IV). The oxime (II) is first converted to a hydroximoyl chloride by N-Chlorosuccinimide (NCS). This reactive intermediate is not isolated but is immediately trapped by an alkene (III) in a [3+2] cycloaddition reaction promoted by a base.[13]
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) |
| Oxime Intermediate (II) | - | 257.13 | 5.0 |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 7.5 |
| 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (III) | 114409-56-0 | 255.05 | 6.0 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 7.5 |
| Acetonitrile (Dry) | 75-05-8 | - | 40 mL |
| Ethyl Acetate | 141-78-6 | - | As needed |
| Saturated NH₄Cl solution | - | - | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | As needed |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the oxime intermediate (II) (1.29 g, 5.0 mmol) in dry acetonitrile (20 mL).
-
Hydroximoyl Chloride Formation: Add N-Chlorosuccinimide (NCS) (1.00 g, 7.5 mmol) to the solution. Stir the mixture at 40°C for 40-60 minutes.
-
Causality Note: NCS is an efficient source of electrophilic chlorine that converts the oxime into the corresponding hydroximoyl chloride. This is the key "1,3-dipole" precursor for the cycloaddition.
-
-
Cycloaddition: a. Cool the reaction mixture to room temperature. b. Add the alkene (III) (1.53 g, 6.0 mmol) to the flask. c. Slowly add triethylamine (1.05 mL, 7.5 mmol) dropwise over 10 minutes. An exotherm may be observed.
-
Causality Note: Triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating a highly reactive nitrile oxide species in situ. This nitrile oxide immediately undergoes a [3+2] cycloaddition with the alkene (dipolarophile) to form the stable isoxazoline ring.
-
-
Reaction Execution: Stir the reaction at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.
-
Workup & Isolation: a. Filter the reaction mixture to remove the succinimide byproduct and triethylamine hydrochloride salt. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl solution (2 x 25 mL) and then brine (1 x 25 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product (IV) is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure isoxazoline intermediate as a solid or oil.
Conclusion
This compound is a potent and versatile precursor for the synthesis of advanced, highly effective agrochemicals. The dual trifluoromethyl groups contribute significantly to the biological activity and stability of the final products. The protocols detailed herein provide a reliable pathway for the construction of key isoxazoline intermediates, demonstrating the practical utility of this building block for professionals in agrochemical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 7. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]
- 8. The discovery of isocycloseram: A novel isoxazoline insecticide [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]
- 13. Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this critical intermediate. Here, we will explore common challenges and provide detailed, evidence-based solutions in a practical question-and-answer format.
I. Synthesis Overview: Common Routes and Mechanistic Considerations
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Several synthetic routes are commonly employed, each with its own set of advantages and challenges. The most prevalent methods include the Grignard reaction, Friedel-Crafts acylation, and multi-step syntheses starting from trifluoromethylaniline. Understanding the underlying mechanisms of these reactions is crucial for effective troubleshooting and optimization.
Common Synthetic Pathways:
-
Grignard Reaction: This method typically involves the reaction of a Grignard reagent, such as 3-(trifluoromethyl)phenylmagnesium bromide, with a trifluoroacetylating agent.[4] While capable of producing good yields, this pathway is highly sensitive to moisture and requires strictly anhydrous conditions.[2]
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the acylation of 1-bromo-3-(trifluoromethyl)benzene or a similar substrate using a trifluoroacetylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6][7] Deactivation of the aromatic ring by the trifluoromethyl group can make this reaction challenging.[6]
-
From 3-(Trifluoromethyl)aniline: This multi-step synthesis often involves diazotization of 3-(trifluoromethyl)aniline, followed by a coupling reaction and subsequent hydrolysis to yield the desired ketone.[8][9][10] This route can be effective but often involves multiple steps, which can lower the overall yield.[2]
Below is a generalized workflow for the synthesis, highlighting critical control points.
Caption: Generalized workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Low Reaction Yield
Q1: My overall yield is consistently low when using the Grignard route. What are the likely causes and how can I improve it?
A1: Low yields in Grignard reactions for this synthesis are often traced back to a few critical factors:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or starting materials will quench the reagent, leading to a significant drop in yield.[2]
-
Troubleshooting:
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF and diethyl ether should be dried over sodium/benzophenone until the characteristic blue/purple color persists.
-
Starting Materials: Ensure your 3-(trifluoromethyl)bromobenzene is anhydrous. If necessary, distill it from a suitable drying agent like calcium hydride.
-
-
-
Grignard Reagent Formation Issues: Incomplete formation of the Grignard reagent is another common culprit.
-
Troubleshooting:
-
Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating. Activate the magnesium by stirring vigorously under nitrogen, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
Initiation: A common technique to initiate the reaction is to add a small amount of the halide to the magnesium in a minimal amount of solvent and gently warm the mixture. Once the reaction starts (indicated by bubbling and a color change), the remaining halide solution can be added dropwise.
-
-
-
Side Reactions: The highly reactive Grignard reagent can participate in side reactions, such as Wurtz coupling.
-
Troubleshooting:
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. During the addition of the trifluoroacetylating agent, it is often beneficial to cool the reaction to 0°C or below to minimize side reactions.
-
Addition Rate: Add the electrophile (e.g., ethyl trifluoroacetate) slowly and dropwise to the Grignard reagent to maintain a low concentration of the electrophile and prevent localized overheating.
-
-
Q2: I'm attempting a Friedel-Crafts acylation, but the reaction is sluggish and gives a poor yield. Why is this happening?
A2: The trifluoromethyl group on the benzene ring is strongly deactivating, which makes Friedel-Crafts reactions more difficult compared to unsubstituted benzene.[6]
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or complex with the product ketone, rendering it inactive.[5][11]
-
Troubleshooting:
-
Anhydrous Conditions: As with the Grignard reaction, strict anhydrous conditions are paramount.
-
Stoichiometry of Catalyst: For acylation of deactivated rings, a stoichiometric amount or even an excess of the Lewis acid catalyst is often required.[11] This is because the product ketone forms a stable complex with the catalyst, effectively removing it from the reaction.
-
-
-
Insufficient Reactivity of Acylating Agent: The choice of acylating agent is crucial.
-
Troubleshooting:
-
Acyl Halides vs. Anhydrides: Acyl chlorides or bromides are generally more reactive than anhydrides in Friedel-Crafts acylations. Consider using trifluoroacetyl chloride for a more robust reaction.
-
-
Impurity Profile and Purification Challenges
Q3: My final product is contaminated with several byproducts that are difficult to separate by distillation. What are these impurities and how can I avoid them?
A3: The nature of impurities will depend on the synthetic route chosen.
-
From Grignard Synthesis:
-
Biphenyl Derivatives: Wurtz coupling of the Grignard reagent can lead to the formation of 3,3'-bis(trifluoromethyl)biphenyl.
-
Prevention: Slow addition of the halide to the magnesium and maintaining a moderate temperature can minimize this side reaction.
-
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 3-(trifluoromethyl)bromobenzene.
-
Prevention: Ensure complete formation and reaction of the Grignard reagent. Monitor the reaction by TLC or GC to confirm consumption of the starting material.
-
-
-
From Friedel-Crafts Acylation:
-
Isomeric Products: Although the meta-directing effect of the trifluoromethyl group is strong, small amounts of ortho and para isomers may form, which can be difficult to separate.
-
Prevention: Optimize reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable meta product.
-
-
Polyacylated Products: While less common with deactivated rings, polyacylation can occur under harsh conditions.
-
Prevention: Use a 1:1 stoichiometry of the acylating agent to the aromatic substrate. The deactivating nature of the ketone product generally prevents further acylation.[11]
-
-
Q4: I am struggling with the purification of the final product. What are the best practices?
A4: this compound is a relatively volatile liquid, making vacuum distillation a suitable purification method.
-
Initial Workup:
-
Quenching: Carefully quench the reaction mixture with ice-cold water or dilute acid (e.g., HCl) to hydrolyze any remaining catalyst and unreacted reagents.[5]
-
Extraction: Extract the product into a suitable organic solvent like diethyl ether or dichloromethane.
-
Washing: Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Vacuum Distillation: This is the most common method for purifying the final product. The boiling point will be significantly lower under vacuum, which helps to prevent decomposition.
-
Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
-
Reaction Monitoring and Control
Q5: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?
A5: Real-time monitoring is key to maximizing yield and minimizing byproduct formation.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of starting materials and the formation of the product. Use a suitable solvent system that provides good separation of the starting material and product spots.
-
Gas Chromatography (GC): For a more quantitative analysis, GC is an excellent technique. A small aliquot of the reaction mixture can be quenched, extracted, and injected into the GC to determine the relative amounts of starting material, product, and any major byproducts.
The following table summarizes key reaction parameters and their expected impact:
| Parameter | Grignard Reaction | Friedel-Crafts Acylation | Expected Impact on Yield and Purity |
| Temperature | Formation: Gentle refluxAcylation: 0°C to RT | 0°C to RT | Lower temperatures can improve selectivity and reduce side reactions. |
| Solvent | Anhydrous THF, Et₂O | Dichloromethane, 1,2-dichloroethane | Must be anhydrous. Solvent choice can affect reaction rate and solubility. |
| Catalyst | N/A | AlCl₃, FeCl₃ | Stoichiometric amounts are often needed for deactivated substrates.[11] |
| Reagent Purity | High purity, anhydrous | High purity, anhydrous | Impurities can inhibit the reaction or lead to byproducts. |
III. Experimental Protocols
Example Protocol: Grignard Synthesis
This protocol is a representative example and may require optimization for your specific laboratory conditions.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere while still hot.
-
Activate 1.2 equivalents of magnesium turnings in a flask with a small iodine crystal.
-
-
Grignard Reagent Formation:
-
Add anhydrous THF to the activated magnesium.
-
Slowly add a solution of 1 equivalent of 3-(trifluoromethyl)bromobenzene in anhydrous THF to the magnesium suspension. Maintain a gentle reflux.
-
After the addition is complete, continue to stir at reflux for 1-2 hours until the magnesium is consumed.
-
-
Acylation:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of ethyl trifluoroacetate in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
-
Visualizing the Grignard Reaction Pathway
Caption: Key steps in the Grignard synthesis of this compound.
By carefully considering the factors outlined in this guide, you can systematically troubleshoot and optimize your synthesis to achieve higher yields and purity of this compound.
IV. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 9. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 10. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Purification of Crude 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the purification of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this and similar fluorinated ketones.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can result in a crude product containing various impurities, including starting materials, reagents, and by-products. Effective purification is critical to ensure the integrity of downstream applications. This guide provides practical, experience-based advice to navigate the challenges of purifying this fluorinated compound.
Frequently Asked Questions (FAQs)
General Handling and Safety
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is a flammable liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1][2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile rubber is a good option), and a lab coat. Keep it away from heat, sparks, and open flames.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[1]
Understanding Impurities
Q2: What are the likely impurities in my crude this compound?
A2: The impurity profile depends heavily on the synthetic route. Common synthesis methods, such as the reaction of 3-(trifluoromethyl)phenyl-containing precursors with a trifluoroacetylating agent, can lead to the following impurities:
-
Unreacted Starting Materials: Such as 3-bromobenzotrifluoride or 3-aminobenzotrifluoride.[4][5]
-
Reagents and Catalysts: Including residual acids, bases (like triethylamine), or metal catalysts (like palladium).[4]
-
By-products: Formed from side reactions. For example, if hydrolysis is incomplete in a multi-step synthesis, you might have intermediate products.[6][7]
-
Solvent Residues: The solvents used in the reaction and work-up (e.g., toluene, diethyl ether, methylene chloride).[4][8]
Choosing a Purification Method
Q3: What is the best method to purify crude this compound?
A3: The optimal purification method depends on the scale of your reaction and the nature of the impurities. The most common and effective methods are:
-
Fractional Distillation under Reduced Pressure: This is an excellent method for large-scale purification, especially for removing non-volatile impurities and solvents. The compound has a reported boiling point of 65-67 °C at 24 mmHg.
-
Flash Column Chromatography: Highly effective for removing impurities with similar boiling points but different polarities.[8][9] This is often the method of choice for achieving high purity on a lab scale.
-
Acid/Base Washing: A simple work-up step to remove acidic or basic impurities. For instance, washing with a dilute sodium bicarbonate solution can remove acidic by-products.[6]
Troubleshooting Guides
Fractional Distillation Issues
Q4: I'm trying to purify by vacuum distillation, but I'm getting a poor yield. What could be the problem?
A4: Poor yield during vacuum distillation can be due to several factors:
-
Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficient and stable vacuum. Check all connections for leaks.
-
Bumping: The liquid may be boiling too violently, causing it to splash into the collection flask. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Incorrect Temperature: If the heating mantle temperature is too high, you risk decomposition. If it's too low, the distillation will be slow or incomplete. Monitor the head temperature closely; it should plateau at the boiling point of your compound at the given pressure.
-
Product Hold-up in the Column: For small-scale distillations, a significant portion of your product can be lost as a coating on the inside of the distillation apparatus. Rinsing the apparatus with a suitable solvent after distillation can help recover this material.
Flash Column Chromatography Challenges
Q5: My compound is streaking or tailing on the TLC plate and the column. How can I improve the separation?
A5: Tailing is a common issue with polar and fluorinated compounds. Here are some strategies to improve peak shape and resolution:[10]
-
Optimize the Solvent System:
-
Adjust Polarity: A common mobile phase for compounds of this type is a mixture of hexanes and ethyl acetate.[8][9] Systematically vary the ratio to find the optimal separation.
-
Add a Modifier: For highly polar or acidic/basic compounds, adding a small amount of a modifier to the mobile phase can significantly improve peak shape. For example, adding a small amount of trifluoroacetic acid (TFA) can help with acidic compounds, while a small amount of triethylamine can help with basic compounds.[10]
-
-
Use a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. Fluorinated stationary phases can offer unique selectivity for fluorinated analytes.[10]
-
Dry Loading: If your compound has poor solubility in the eluent, it's best to use a dry loading technique. Dissolve your crude product in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column.[10]
Q6: I'm having trouble separating my product from an impurity with a very similar Rf value. What can I do?
A6: When dealing with closely eluting impurities, you need to enhance the selectivity of your chromatographic system:
-
Change the Mobile Phase Composition: Switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can alter the selectivity and improve separation.[10]
-
Employ a Different Chromatographic Technique: If reversed-phase or normal-phase chromatography is not providing adequate separation, consider an orthogonal technique like Hydrophilic Interaction Liquid Chromatography (HILIC) if your impurities are highly polar.[10]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexanes and ethyl acetate (start with a 9:1 ratio and adjust as needed to get an Rf value for your product between 0.2 and 0.4).
-
Visualize the spots under a UV lamp (254 nm).
-
-
Column Preparation:
-
Choose an appropriately sized column for the amount of crude product you have.
-
Pack the column with silica gel using the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Alternatively, use the dry loading method described in Q5.
-
-
Elution and Fraction Collection:
-
Apply the sample to the top of the column.
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the elution of your compound by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
-
Procedure:
-
Place the crude product and a magnetic stir bar in the distillation flask.
-
Slowly apply vacuum and begin stirring.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point and pressure (e.g., 65-67 °C at 24 mmHg).
-
Discard the forerun (lower boiling impurities) and leave the high-boiling residue in the distillation flask.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H4F6O | [2][11] |
| Molecular Weight | 242.12 g/mol | [2][11] |
| Appearance | Liquid | |
| Boiling Point | 65-67 °C / 24 mmHg | |
| Density | 1.418 g/mL at 25 °C | |
| Refractive Index | n20/D 1.415 |
Table 2: Common Solvents for Chromatography and their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Non-polar eluent. |
| Toluene | 2.4 | 111 | Can be used as a less polar alternative to ethyl acetate. |
| Dichloromethane | 3.1 | 40 | Good for dissolving a wide range of compounds. |
| Diethyl Ether | 2.8 | 35 | Volatile, good for extraction. |
| Ethyl Acetate | 4.4 | 77 | Common polar eluent. |
| Methanol | 5.1 | 65 | Highly polar, used in small amounts to increase eluent strength. |
Visualizations
Experimental Workflow: Flash Chromatography Purification
Caption: Workflow for purification by flash chromatography.
Troubleshooting Logic: Poor Chromatographic Separation
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 5. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 7. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
Technical Support Center: Troubleshooting Byproduct Removal in 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone Synthesis
Welcome to the technical support center for the synthesis and purification of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone (TFMAP). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this critical intermediate. The synthesis of TFMAP, a key building block in agrochemicals and pharmaceuticals, is often accompanied by the formation of challenging byproducts.[1][2][3] This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you achieve high purity in your final product.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial observations and queries during the purification process.
Q1: My crude reaction mixture is a dark, acidic oil. What are the essential first steps before detailed purification? A1: An initial aqueous workup is critical. The dark color and acidity often point to residual Lewis acid catalyst (from Friedel-Crafts routes) or acidic byproducts like trifluoroacetic acid if trifluoroacetic anhydride was your acylating agent.[4] A standard workup involves diluting the crude mixture in a water-immiscible solvent (e.g., dichloromethane or ethyl acetate) and washing it sequentially with a mild base like aqueous sodium bicarbonate solution to neutralize acids, followed by a brine wash to reduce the emulsion and remove bulk water, and finally drying the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[5][6]
Q2: My TLC analysis shows multiple spots with very similar Rf values, making separation look difficult. What are these likely to be? A2: This is the classic sign of regioisomeric byproducts. If you've used a Friedel-Crafts acylation or a similar aromatic substitution method, you have likely formed not only the desired meta-substituted product (3'-isomer) but also the ortho- (2'-) and para- (4'-) isomers. The trifluoromethyl (-CF₃) group is a meta-director, but its directing effect is not absolute, leading to the formation of these closely related impurities that are notoriously difficult to separate due to their similar polarities and boiling points.[7]
Q3: I used a diazotization-coupling-hydrolysis route. What specific impurities should I be looking for? A3: For this pathway, incomplete reactions are the primary source of impurities.[1][8] You should look for:
-
Unreacted 3-trifluoromethylaniline: A basic impurity that can be removed with an acidic wash (e.g., dilute HCl).
-
3'-(Trifluoromethyl)acetophenone oxime: The direct precursor to your final product. Its presence indicates incomplete hydrolysis. A more rigorous hydrolysis step may be required.[3]
-
Phenolic byproducts: Arising from the reaction of the diazonium salt with water. These can typically be removed with a basic wash (e.g., dilute NaOH).
Q4: Is fractional distillation a viable method for achieving >99% purity? A4: While distillation is excellent for removing non-isomeric impurities with significantly different boiling points (e.g., residual solvent or low-boiling starting materials), it is generally ineffective for separating the critical regioisomeric impurities (ortho-, meta-, para-TFMAP).[5][9] Their boiling points are too close for efficient separation by standard laboratory distillation setups. High-purity TFMAP almost always requires a chromatographic or chemical purification step.
Section 2: In-Depth Troubleshooting Guides
This section provides structured solutions to specific, persistent purification challenges.
Problem: Persistent Contamination with Regioisomeric Byproducts
This is the most common and challenging issue in TFMAP synthesis, particularly via Friedel-Crafts routes.
Causality: The Friedel-Crafts acylation of benzotrifluoride with an acetylating agent (e.g., acetyl chloride or an anhydride) in the presence of a Lewis acid catalyst like AlCl₃ is governed by the principles of electrophilic aromatic substitution.[10][11] The -CF₃ group deactivates the aromatic ring and directs incoming electrophiles primarily to the meta position. However, small but significant amounts of ortho and para substitution still occur, leading to a mixture of isomers.
Solution A: High-Performance Column Chromatography
This is the most direct method for separating isomers. Success depends on optimizing the stationary and mobile phases to exploit the subtle differences in polarity between the isomers.
Experimental Protocol: Isomer Separation by Column Chromatography
-
Adsorbent Selection: Standard silica gel (60 Å, 230-400 mesh) is the workhorse for this separation.
-
Solvent System Selection (TLC Optimization): The key is to find a solvent system that gives good separation on a TLC plate. A common starting point is a low-polarity mixture of hexanes and ethyl acetate.[12] The goal is an Rf value of ~0.3 for the desired meta-isomer.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:EtOAc) and pack the column carefully to avoid air bubbles.
-
Loading: Dissolve the crude isomeric mixture in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase. The less polar para-isomer will typically elute first, followed by the ortho- and then the desired meta-isomer. A very shallow gradient increase in the polar solvent (e.g., from 2% to 5% ethyl acetate) is often required to resolve the isomers effectively.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions containing the meta-isomer.
Table 1: Illustrative Chromatographic Parameters for TFMAP Isomers
| Compound | Typical Rf Value (95:5 Hexanes:EtOAc) | Elution Order |
|---|---|---|
| 4'-(Trifluoromethyl)acetophenone (para) | ~0.45 | First |
| 2'-(Trifluoromethyl)acetophenone (ortho) | ~0.38 | Second |
| 3'-(Trifluoromethyl)acetophenone (meta) | ~0.32 | Third |
| Note: These Rf values are illustrative and will vary based on exact conditions, silica gel activity, and plate manufacturer. | | |
Solution B: Purification via Crystalline Derivative Formation
An elegant and often overlooked chemical method involves converting the mixture of liquid ketones into solid derivatives, which can then be purified by recrystallization based on differential solubility. The purified derivative is then reverted to the pure ketone. The oxime is an excellent choice for this strategy.[3]
Caption: Decision workflow for handling regioisomeric impurities.
Experimental Protocol: Purification via Oxime Recrystallization
-
Oxime Formation: Dissolve the crude TFMAP isomer mixture in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Heat the mixture at reflux for 1-2 hours to form the corresponding oximes.
-
Isolation & Recrystallization: Cool the reaction mixture. The solid oxime mixture will precipitate. Filter the solids. Recrystallize the solid mixture from a suitable solvent (e.g., ethanol/water). The oxime of the meta-isomer often has different solubility characteristics than the ortho/para-oximes, allowing for its selective crystallization. Purity can be checked by melting point analysis.[13]
-
Hydrolysis: Take the purified, recrystallized 3'-(Trifluoromethyl)acetophenone oxime and dissolve it in a mixture of an organic solvent (like toluene) and aqueous acid (e.g., 20% HCl).[1] Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).
-
Final Workup: Cool the mixture, separate the organic layer, wash with water and brine, dry, and remove the solvent under reduced pressure to yield the pure liquid 3'-(trifluoromethyl)acetophenone.
Problem: Residual Acidic Impurities
Causality: The use of trifluoroacetic anhydride (TFAA) as an acylating agent is a common practice. A stoichiometric byproduct of this reaction is trifluoroacetic acid (TFA).[4] TFAA is also highly water-reactive and can hydrolyze to form TFA if moisture is present.[14][15] These acidic residues can interfere with subsequent reactions and must be removed.
Solution: Liquid-Liquid Extraction with a Mild Base
This is a straightforward and highly effective acid-base extraction procedure.
Caption: Workflow for removing acidic impurities via extraction.
Experimental Protocol: Aqueous Basic Wash
-
Dissolution: Dissolve the crude TFMAP product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel. Use approximately 5-10 mL of solvent per gram of crude product.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Stopper the funnel and invert gently, frequently venting to release the CO₂ gas produced from the neutralization. Failure to vent can lead to a dangerous pressure buildup.
-
Separation: Shake the funnel for 1-2 minutes. Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Final Washes: Wash the organic layer with deionized water, followed by a wash with saturated aqueous sodium chloride (brine) to break any emulsions and aid in drying.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate in vacuo to obtain the acid-free product.
References
- 1. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 5. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Polyfluorinated Aromatic Compounds
Welcome to the Technical Support Center for the synthesis of polyfluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered in the laboratory. The unique chemical properties imparted by fluorine atoms, while highly desirable in final products, present a distinct set of synthetic hurdles. This resource aims to provide not just procedural guidance, but also the underlying scientific principles to empower you to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common overarching questions related to the synthesis of polyfluorinated aromatic compounds.
Q1: What are the primary safety precautions I should take when working with fluorinating agents?
A1: Working with fluorinating agents requires stringent safety protocols due to their potential reactivity, toxicity, and corrosiveness. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Key safety measures include:
-
Personal Protective Equipment (PPE): At a minimum, this includes chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves. For highly corrosive reagents, double-gloving is recommended.[1]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood with excellent ventilation.
-
Incompatible Materials: Keep fluorinating agents away from strong acids, bases, and oxidizing or reducing agents.[1]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. For reagents that can generate hydrofluoric acid (HF), have a tube of calcium gluconate gel available as a first-aid measure for skin contact.[2]
-
Quenching and Waste Disposal: Quenching of reactive fluorinating agents can be highly exothermic and should be performed by trained personnel.[1] Waste containing fluorinated compounds must be collected in clearly labeled, compatible containers and disposed of as hazardous waste according to institutional guidelines.[1]
Q2: How do I choose the right fluorinating agent for my aromatic compound?
A2: The choice of fluorinating agent depends on the desired transformation (e.g., nucleophilic vs. electrophilic substitution) and the substrate's electronic properties.
-
Electrophilic Fluorination: For electron-rich arenes, electrophilic fluorinating agents are typically used. N-F reagents are common due to their relative stability and ease of handling compared to elemental fluorine.[3][4]
-
Nucleophilic Fluorination: For electron-deficient arenes, nucleophilic fluoride sources are employed in SNAr reactions.
The following table summarizes some common electrophilic fluorinating agents:
| Reagent | Abbreviation | Form | Key Advantages | Key Disadvantages |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline solid | Stable, easy to handle, good regioselectivity in many cases.[5][6] | Can sometimes lead to side reactions like amination.[5] |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid | Stable, versatile for fluorinating a wide range of nucleophiles.[7] | Can be less selective with highly reactive substrates. |
Q3: What are the most common challenges in purifying polyfluorinated aromatic compounds?
A3: The unique properties of polyfluorinated aromatic compounds can make their purification challenging. Common issues include:
-
High Volatility: Some smaller fluorinated compounds can be volatile, leading to sample loss during solvent evaporation.
-
Poor Solubility: These compounds can have limited solubility in common chromatographic solvents. Dry loading onto silica gel or Celite can be an effective strategy for flash chromatography.[8]
-
Secondary Interactions in HPLC: The polar nature of the C-F bond can lead to interactions with residual silanol groups on silica-based columns, resulting in poor peak shape (tailing). Using an end-capped column or adding mobile phase modifiers like trifluoroacetic acid (TFA) can mitigate this.[8]
-
Co-elution with Impurities: Impurities may have very similar polarity to the target compound, making separation difficult. Changing the stationary phase (e.g., from C18 to a phenyl-hexyl or fluorinated phase) or the mobile phase organic modifier (e.g., acetonitrile to methanol) can alter selectivity and improve separation.[8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic methodologies in a question-and-answer format.
Nucleophilic Aromatic Substitution (SNAr)
Issue 1: I am getting a very low yield or no desired product in my SNAr reaction. What are the potential causes and solutions?
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Insufficient Activation of the Aromatic Ring: SNAr reactions require an electron-deficient aromatic ring. This is achieved by having at least one strong electron-withdrawing group (EWG) like -NO₂, -CN, or -CF₃ positioned ortho or para to the leaving group.[9][10]
-
Solution: Confirm that your substrate is sufficiently activated. If not, you may need to consider alternative synthetic strategies or explore catalytic methods for unactivated substrates.[9]
-
-
Poor Leaving Group: While counterintuitive, fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that makes the carbon atom more electrophilic. The subsequent C-F bond cleavage to restore aromaticity is a lower energy process.[10] If you are using other halogens, ensure they are on a sufficiently activated ring.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.[11]
-
Incorrect Base: The base plays a crucial role in deprotonating the nucleophile or facilitating the reaction. The choice of base can significantly impact the yield and selectivity. For example, in the reaction of phenothiazine with polyfluoroarenes, K₂CO₃ in DMF and K₃PO₄ in acetonitrile have been shown to be effective, with the optimal choice depending on the specific substrate.[12][13]
-
Solution: Screen different bases and solvents to find the optimal conditions for your specific reaction.
-
Illustrative SNAr Workflow
Caption: Troubleshooting workflow for low-yielding SNAr reactions.
Issue 2: I am observing multiple substitution products in my SNAr reaction. How can I improve the selectivity for monosubstitution?
-
Reaction Stoichiometry: Using a large excess of the polyfluoroarene can favor monosubstitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-substitution. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed.
-
Substrate Reactivity: Highly activated substrates like octafluoronaphthalene or hexafluorobenzene are prone to multiple substitutions.[13] In these cases, very careful control of reaction conditions is necessary.
-
Choice of Base and Solvent: The reaction conditions can influence selectivity. For example, in the reaction of phenothiazine with pentafluorobenzonitrile, using K₃PO₄ in acetonitrile at 60°C provided good selectivity for the para-substituted product, while other conditions led to mixtures.[11]
Palladium-Catalyzed Cross-Coupling
Issue 1: My palladium-catalyzed cross-coupling reaction of a polyfluoroarene is not working or gives a low yield. What should I investigate?
Cross-coupling reactions involving the activation of a C-F bond are challenging due to the bond's strength.
-
Catalyst and Ligand Choice: This is often the most critical factor. The choice of phosphine ligand is crucial, and sterically hindered biaryl phosphine ligands are often required to promote the difficult reductive elimination step.[5] The ligand can also influence the stereochemical outcome in reactions involving alkenyl halides.[14][15][16]
-
Solution: Consult the literature for catalyst/ligand systems that have been successful for similar substrates. Common ligands for C-F activation include bulky, electron-rich phosphines.
-
-
Catalyst Inhibition: Heteroatoms in the substrate, particularly sp²-hybridized nitrogens, can coordinate to the palladium center and inhibit catalysis.[5]
-
Reaction Conditions:
-
Base: The choice of base is important for the transmetalation step in Suzuki couplings.[17]
-
Solvent: The solvent can affect catalyst stability and reactivity.
-
Additives: In some cases, additives like lithium iodide have been shown to promote the oxidative addition of the C-F bond to the palladium center.[18]
-
Illustrative Palladium-Catalyzed Cross-Coupling Mechanism
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction involving C-F bond activation.
Direct C-H Fluorination
Issue 1: My direct C-H fluorination reaction is giving a mixture of isomers. How can I improve regioselectivity?
Regioselectivity in direct C-H fluorination is a significant challenge and is influenced by several factors.
-
Directing Groups: The electronic nature of the substituents on the aromatic ring is the primary determinant of regioselectivity in electrophilic aromatic substitution. Activating groups are typically ortho, para-directing, while deactivating groups are generally meta-directing.[5]
-
Steric Hindrance: Bulky directing groups or substituents near a potential reaction site can disfavor ortho substitution, leading to a higher proportion of the para product.[5]
-
Fluorinating Reagent: Highly reactive fluorinating agents may be less selective. Using a milder reagent can sometimes improve regioselectivity.[5]
-
Catalytic System: In modern C-H fluorination methods, such as those using photoredox catalysis, the catalyst plays a key role in determining which C-H bond is functionalized. The mechanism often involves the formation of an arene radical cation, and the subsequent reaction with a fluoride source.[19][20] Optimization of the photocatalyst, light source, and additives is crucial for achieving high selectivity.
Experimental Protocols
This section provides illustrative experimental protocols for common synthetic procedures. Note: These are general guidelines and should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the polyfluoroaromatic compound (1.0 eq.), the nucleophile (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the substrate reactivity) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Quenching of a Reactive Fluorinating Agent (e.g., DAST)
Warning: This procedure can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place, including a blast shield.
-
Preparation: Ensure the reaction is complete. Cool the reaction mixture to 0 °C in an ice-water bath. Have a quench solution of saturated aqueous sodium bicarbonate (NaHCO₃) or ice ready.
-
Quenching: Slowly and carefully add the reaction mixture to the chilled saturated NaHCO₃ solution with vigorous stirring. Alternatively, the reaction mixture can be poured into a beaker containing a large amount of ice.
-
Caution: The quenching process is exothermic and will release gases. Ensure adequate ventilation and perform the addition slowly to control the reaction rate. Continue stirring until gas evolution ceases.
-
Workup: Proceed with a standard aqueous workup to isolate the product.
-
Waste Disposal: The neutralized aqueous layer should be disposed of as hazardous waste according to institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct arene C-H fluorination with 18F- via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
Welcome to the dedicated technical support resource for 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone (CAS 721-37-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and utilizing this versatile fluorinated ketone. My aim is to equip you with the necessary knowledge to ensure the stability and integrity of this compound throughout your experimental workflows, preventing its unintended decomposition.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the stability and handling of this compound.
Q1: What are the primary causes of decomposition for this compound?
A1: The primary decomposition pathways for this compound stem from its high electrophilicity, a direct consequence of the two strongly electron-withdrawing trifluoromethyl groups. The main culprits are:
-
Nucleophilic Attack: The carbonyl carbon is highly susceptible to attack by nucleophiles, including water (hydrolysis), alcohols, and amines.
-
Basic Conditions: The compound is particularly sensitive to basic conditions, which can catalyze hydrolysis and other decomposition reactions.[1][2][3]
-
Strong Acids: While more stable in acidic media than basic media, exposure to strong Brønsted superacids can lead to decomposition of the trifluoromethyl-substituted aromatic ring.[4]
-
Photochemical Degradation: As an aromatic ketone, it has the potential to undergo photoreduction or other photochemical reactions upon exposure to UV light.[5][6]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. We recommend the following conditions, summarized in the table below. The key is to protect it from atmospheric moisture and incompatible substances.[7][8][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[8][9] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Protects from light and moisture ingress. |
| Location | Cool, dry, well-ventilated area away from incompatible materials.[7] | Ensures safety and prevents accidental contact with substances that could induce decomposition. |
Q3: Can I use solvents containing water with this compound?
A3: It is strongly advised to use anhydrous solvents whenever possible. The presence of water can lead to hydrolysis of the trifluoromethyl ketone, forming a hydrate.[1][2][10] While this hydrate formation can sometimes be reversible, prolonged exposure to water, especially under non-neutral pH conditions, can lead to irreversible decomposition. If your experimental protocol necessitates the use of an aqueous phase, ensure the contact time is minimized and the solution is kept at a neutral pH and low temperature.
Troubleshooting Guide: Investigating Decomposition
This section provides a systematic approach to identifying and resolving issues related to the decomposition of this compound in your experiments.
Issue 1: Poor yield or unexpected byproducts in a reaction.
If you observe a lower than expected yield of your desired product or the appearance of unknown peaks in your analytical data (e.g., GC-MS, LC-MS, or NMR), consider the following potential causes and solutions.
Potential Cause 1: Basic or Nucleophilic Reagents/Conditions
-
Explanation: The presence of strong or even mild bases (e.g., triethylamine, potassium carbonate) or nucleophiles in your reaction mixture can lead to the degradation of the starting material.[1][2][3] The trifluoromethyl group is a good leaving group under certain conditions, and the electrophilic carbonyl is a prime target for nucleophilic attack.
-
Troubleshooting Steps:
-
Re-evaluate Reagents: Carefully review all reagents in your reaction for their basicity or nucleophilicity. Consider if an alternative, non-basic reagent can be used.
-
pH Control: If possible, maintain the reaction mixture at a neutral or slightly acidic pH.
-
Use of a Non-nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base.
-
Protecting Groups: In multi-step syntheses, consider protecting the ketone functionality if it is not the desired reaction site.
-
Potential Cause 2: Hydrolysis
-
Explanation: The use of non-anhydrous solvents or reagents can introduce water, leading to hydrolysis of the ketone.[1][2][10]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents are freshly distilled or from a sealed bottle over molecular sieves.
-
Dry Glassware and Reagents: Thoroughly dry all glassware in an oven before use and ensure all other reagents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Issue 2: Compound degradation during workup or purification.
Decomposition can also occur during the post-reaction processing of your material.
Potential Cause: Incompatible Purification Conditions
-
Explanation: Certain purification techniques can expose the compound to conditions that promote degradation. For example, using silica gel chromatography with a basic solvent system can lead to on-column decomposition.
-
Troubleshooting Steps:
-
Neutralize Before Concentration: If an acidic or basic workup was performed, ensure the organic phase is neutralized before solvent evaporation.
-
Chromatography Considerations:
-
Use a neutral stationary phase like deactivated silica gel or alumina if basic conditions are a concern.
-
Avoid highly nucleophilic or basic mobile phases.
-
-
Temperature Control: Perform distillations under reduced pressure to keep the temperature as low as possible.[8][9]
-
Below is a workflow to guide your troubleshooting process.
Caption: A flowchart for troubleshooting decomposition.
Experimental Protocols
Protocol 1: Recommended Procedure for Handling and Dispensing
To minimize the risk of decomposition due to atmospheric moisture, follow this protocol for handling and dispensing this compound.
-
Preparation:
-
Allow the sealed vial of the compound to equilibrate to room temperature before opening to prevent condensation of moisture on the cold surface.
-
Work in a well-ventilated fume hood or a glove box with an inert atmosphere.[7]
-
-
Inert Atmosphere Technique:
-
Use a syringe and needle to pierce the septum of the vial.
-
Introduce a gentle stream of dry nitrogen or argon into the vial through one needle to create a positive pressure.
-
Use a second, clean, and dry syringe to withdraw the desired volume of the liquid.
-
-
Storage after Use:
-
Before removing the needles, ensure a positive pressure of inert gas remains in the vial.
-
Seal the puncture marks in the septum with parafilm or a suitable sealant.
-
Return the vial to the recommended storage conditions (2-8°C).
-
Protocol 2: Monitoring for Decomposition using ¹⁹F NMR
¹⁹F NMR is a highly sensitive technique for detecting the presence of fluorine-containing impurities.
-
Sample Preparation:
-
Dissolve a small aliquot of your this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum. The two trifluoromethyl groups of the intact molecule will have distinct chemical shifts.
-
-
Analysis:
-
Compare the spectrum of your sample to a reference spectrum of the pure compound.
-
The appearance of new signals in the ¹⁹F NMR spectrum is a strong indicator of decomposition or the presence of fluorine-containing impurities.
-
References
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. 2,2,2-Trifluoro-3 -(trifluoromethyl)acetophenone 98 721-37-9 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for Reactions Involving Trifluoromethyl Ketones
Welcome to our dedicated technical support center for scientists and researchers working with trifluoromethyl ketones (TFMKs). The unique electronic properties of the trifluoromethyl group make TFMKs highly valuable intermediates in medicinal chemistry and materials science.[1][2][3] However, their synthesis and subsequent reactions can present specific challenges. This guide is designed to provide practical, experience-driven solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize a trifluoromethyl ketone is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in TFMK synthesis can stem from several factors, primarily related to substrate reactivity, reagent choice, and reaction conditions.
-
Substrate and Reagent Selection: The choice of starting material and trifluoromethylating agent is critical. For instance, the trifluoromethylation of esters using fluoroform (HCF₃) and a strong base like potassium hexamethyldisilazide (KHMDS) can be highly effective, but the reaction is sensitive to the solvent system, with triglyme often being optimal.[4][5] Using less reactive starting materials or an inappropriate trifluoromethyl source can lead to poor conversion. For aldehyde-based syntheses, the Ruppert-Prakash reagent (TMSCF₃) is a common choice, often activated by a fluoride source.[6]
-
Reaction Conditions: Many modern trifluoromethylation reactions operate under mild conditions, such as those employing photoredox catalysis with visible light at ambient temperature.[7][8] Deviation from optimal temperatures, reaction times, or light sources can significantly impact yield. For example, some photoredox reactions are complete within hours, and prolonged reaction times may lead to side product formation.[1]
-
Side Reactions: The formation of byproducts is a frequent cause of low yields. A common side reaction is the formation of stable hemiacetal or hemiketal intermediates, especially when using organometallic reagents in flow chemistry, which can prevent the desired ketone formation if they collapse prematurely.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding trifluoromethyl ketone synthesis.
Q2: I've successfully synthesized my trifluoromethyl ketone, but I'm having trouble with its purification. What are the best practices?
A2: Purifying TFMKs can be challenging due to their unique physical properties, including potential volatility and the tendency to form hydrates.
-
Hydrate Formation: The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water, leading to the formation of stable gem-diol hydrates.[1][10] These hydrates can complicate purification by column chromatography as they may have different polarities than the desired ketone. Often, the hydrate will revert to the ketone upon silica gel chromatography.[10]
-
Volatility: Some lower molecular weight TFMKs can be volatile, leading to product loss during solvent removal under reduced pressure.[11]
Recommended Purification Protocol:
-
Work-up: After quenching the reaction, perform a standard aqueous work-up. If your product is suspected to be water-soluble, consider back-extracting the aqueous layers.[12]
-
Drying: Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Concentrate the solution using a rotary evaporator with a cooled water bath to minimize the loss of volatile products.
-
Chromatography:
-
Use silica gel chromatography for purification. It's often effective at separating the ketone from non-polar byproducts and can break down the hydrate.[10]
-
A non-polar/polar solvent system like petroleum ether/dichloromethane or hexane/ethyl acetate is a good starting point.[11]
-
In some cases, filtering the crude reaction mixture through a pad of Celite can effectively remove certain impurities without the need for full column chromatography.[1]
-
| Problem | Potential Cause | Suggested Solution |
| Multiple spots on TLC | Hydrate formation | Proceed with silica gel chromatography; the hydrate often converts back to the ketone. |
| Low recovery after evaporation | Product volatility | Use a cooled bath during rotary evaporation and consider a high-vacuum distillation for purification if appropriate.[11] |
| Product remains impure | Co-eluting impurities | Try a different solvent system for chromatography or consider an alternative purification technique like preparative TLC or crystallization. |
Q3: My trifluoromethyl ketone appears to be unstable. How should I handle and store it?
A3: The stability of TFMKs can be a concern, particularly in the presence of nucleophiles or strong bases.
-
Handling Precautions:
-
Storage Conditions:
The trifluoromethyl group's electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack. This inherent reactivity necessitates careful handling and storage to maintain the compound's integrity.
Q4: I am seeing unexpected signals in the 19F NMR spectrum of my trifluoromethyl ketone. How can I interpret these?
A4: ¹⁹F NMR spectroscopy is a powerful tool for characterizing TFMKs. Unexpected signals often provide valuable information about the reaction's outcome.
-
Hydrate Formation: The formation of the gem-diol hydrate will result in a distinct signal in the ¹⁹F NMR spectrum, typically at a different chemical shift from the ketone. Monitoring the disappearance of the starting material and the appearance of both the ketone and hydrate signals can provide a complete picture of the reaction progress.[10]
-
Side Products: Other unexpected signals could indicate the formation of side products. For example, in reactions involving silyl enol ethers, incomplete desilylation during workup could leave a silylated trifluoromethyl carbinol, which would have a different ¹⁹F chemical shift.[6]
-
pH Effects: The chemical shift of the trifluoromethyl group can be sensitive to the pH of the solution, especially if there are nearby acidic or basic functional groups. This property has been utilized to develop TFMK-containing compounds as pH sensors.[13]
General ¹⁹F NMR Chemical Shift Ranges for Trifluoromethyl Groups:
| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) |
| Ar-CF₃ | -60 to -65 |
| R-CO-CF₃ (Ketone) | -75 to -85 |
| R-C(OH)₂-CF₃ (Hydrate) | -80 to -90 |
| R-CH(OH)-CF₃ (Alcohol) | -75 to -80 |
Note: These are approximate ranges and can vary depending on the specific molecular structure.
Q5: My reaction involves an enolizable ketone as a starting material, and I'm getting poor results. What could be the issue?
A5: Reactions with enolizable ketones can be problematic due to competing reaction pathways.
-
Deprotonation: The presence of a strong base, often used in trifluoromethylation reactions, can lead to deprotonation at the α-carbon, forming an enolate. This can prevent the desired nucleophilic attack at the carbonyl carbon. Some protocols for the trifluoromethylation of esters are explicitly not applicable to enolizable esters for this reason.[4]
-
Protecting Group Strategy: One way to circumvent this issue is to protect the ketone functionality, perform the desired transformation on another part of the molecule, and then deprotect the ketone. Common protecting groups for ketones include acetals and ketals.[14][15]
-
Alternative Reaction Pathways: For the synthesis of α-trifluoromethyl ketones from enolizable ketones, a common strategy is to first form a silyl enol ether, which can then be trifluoromethylated under photoredox conditions.[8] This approach avoids the use of strong bases that could cause unwanted side reactions.
Decision Tree for Handling Enolizable Ketones:
Caption: Decision-making process for reactions involving enolizable ketones.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. aksci.com [aksci.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Continuous flow α-trifluoromethylation of ketones by metal-free visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 10. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How To [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. Designed for researchers and professionals in drug development and materials science, this document offers a comparative study against structurally related acetophenone derivatives. We will explore the profound influence of trifluoromethyl substituents on proton chemical shifts and coupling patterns, supported by experimental data and established spectroscopic principles.
The Diagnostic Power of ¹H NMR for Fluorinated Ketones
In modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. For organofluorine compounds, which are increasingly prevalent in pharmaceuticals and advanced materials, NMR provides critical insights. The ¹H NMR spectrum, in particular, reveals the electronic environment of protons within a molecule. The presence of highly electronegative fluorine atoms, especially in trifluoromethyl (-CF₃) groups, induces significant electronic effects that are clearly observable in the ¹H NMR spectrum. These groups act as powerful electron-withdrawing agents, leading to a "deshielding" of nearby protons and causing their resonance signals to appear at higher chemical shifts (downfield).
This guide focuses on this compound, a molecule featuring two distinct trifluoromethyl groups: one on the aromatic ring and one replacing the acetyl methyl protons. By comparing its spectrum to simpler analogues, we can systematically deconstruct the contribution of each fluorinated moiety to the overall spectral appearance.
Spectral Analysis: From Acetophenone to a Bis-Trifluoromethyl Derivative
The structural evolution from acetophenone to our target compound provides a clear rationale for the observed changes in their respective ¹H NMR spectra. The two trifluoromethyl groups in this compound exert a potent electron-withdrawing effect, which dramatically shifts the aromatic protons downfield compared to the parent acetophenone.
The ¹H NMR Spectrum of this compound
The structure of this compound (IUPAC Name: 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone) lacks any acetyl methyl protons; the only protons present are the four on the meta-substituted aromatic ring.[1]
-
Aromatic Region (δ ~8.0-8.5 ppm): Due to the powerful deshielding effects of both the trifluoroacetyl group (-COCF₃) and the ring-bound trifluoromethyl group (-CF₃), all aromatic protons are shifted significantly downfield. The spectrum in this region is expected to show a complex multiplet pattern for the four protons, reflecting their distinct chemical environments and spin-spin coupling interactions. The exact chemical shifts and multiplicities arise from the specific arrangement of protons on the 1,3-disubstituted ring.
Comparative Spectra
To understand the spectrum of the target molecule, we will compare it with three key alternatives.
-
Acetophenone (Alternative 1): This is the fundamental parent structure. Its ¹H NMR spectrum is characterized by two main signals:
-
3'-(Trifluoromethyl)acetophenone (Alternative 2): This molecule introduces a -CF₃ group at the meta position of the ring.
-
The methyl singlet is still present but may be slightly shifted due to the distal electron-withdrawing group, appearing around δ 2.65 ppm .[6]
-
The aromatic protons are more deshielded than in acetophenone, with signals appearing further downfield, typically in the range of δ 7.6 to 8.2 ppm .[6] The splitting pattern becomes more complex due to the loss of symmetry.
-
-
2,2,2-Trifluoroacetophenone (Alternative 3): Here, the acetyl methyl group is replaced by a -CF₃ group.
Quantitative Data Comparison
The following table summarizes the key ¹H NMR spectral data for this compound and its comparators, typically recorded in deuterated chloroform (CDCl₃).
| Compound | Structure | Acetyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Key Features & Rationale |
| Target: this compound | CF₃C₆H₄COCF₃ | None | ~8.0 - 8.5 (4H, m) | No methyl signal. Aromatic protons are strongly deshielded by two -CF₃ groups, resulting in significant downfield shifts.[1] |
| Alternative 1: Acetophenone | C₆H₅COCH₃ | 2.62 (3H, s) | 7.47-7.97 (5H, m) | Baseline spectrum with a characteristic upfield methyl singlet.[4] |
| Alternative 2: 3'-(Trifluoromethyl)acetophenone | CF₃C₆H₄COCH₃ | 2.65 (3H, s) | 7.62-8.21 (4H, m) | Methyl singlet is retained. Aromatic protons are deshielded by the ring -CF₃ group.[6] |
| Alternative 3: 2,2,2-Trifluoroacetophenone | C₆H₅COCF₃ | None | 7.54-8.07 (5H, m) | No methyl signal. Aromatic protons are deshielded by the -COCF₃ group.[8] |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is abbreviated as s (singlet) and m (multiplet). Integration is noted as number of protons (e.g., 3H).
Experimental Protocol for NMR Sample Preparation
Achieving high-resolution NMR spectra requires meticulous sample preparation. The protocol below outlines a self-validating system for preparing high-quality samples of fluorinated compounds.
Step-by-Step Methodology:
-
Weighing the Analyte: Accurately weigh 5-25 mg of the compound for a standard ¹H NMR experiment.[9] For less sensitive nuclei like ¹³C, a higher concentration is necessary. The use of an accurate analytical balance is critical.
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[9][10] Dissolve the weighed sample in approximately 0.6-0.7 mL of the solvent in a clean, small vial. This allows for visual confirmation of complete dissolution before transfer.
-
Filtration: To ensure optimal magnetic field homogeneity (shimming), the final solution must be free of any solid particles.[10] Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its neck. This step filters out dust and undissolved particulates which can severely degrade spectral quality.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality NMR tube. Ensure the final sample height is adequate for the spectrometer's receiver coils (typically around 4-5 cm, corresponding to ~0.7 mL).[10]
-
Internal Standard (Optional but Recommended): While referencing can be done using the residual solvent peak, adding an internal standard like tetramethylsilane (TMS) provides a precise reference point (δ = 0.00 ppm).
-
Data Acquisition: Place the sealed NMR tube into the spectrometer. The instrument will perform locking (to the deuterium signal of the solvent), tuning (to the correct frequency), and shimming (to optimize magnetic field homogeneity) before acquiring the free induction decay (FID) data, which is then Fourier-transformed to yield the final spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of the powerful electronic effects of trifluoromethyl groups. The complete absence of an acetyl methyl signal and the significant downfield shift of all aromatic protons provide a unique spectral signature. By comparing this spectrum with those of acetophenone, 3'-(trifluoromethyl)acetophenone, and 2,2,2-trifluoroacetophenone, we can systematically attribute these features to the presence and position of the -CF₃ substituents. This comparative approach not only aids in the structural confirmation of the target molecule but also deepens our understanding of structure-spectra correlations, a fundamental skill for chemists in research and industry.
References
- 1. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ grou.. [askfilo.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR [m.chemicalbook.com]
- 7. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trifluoroacetophenone(434-45-7) 1H NMR spectrum [chemicalbook.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
A Senior Application Scientist's Guide to the 13C NMR Analysis of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
For researchers and professionals in drug development, the precise characterization of fluorinated organic compounds is a critical step in ensuring the efficacy and safety of novel therapeutics. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the structural elucidation of these complex molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, a compound of interest in medicinal chemistry, and compares its spectral features with those of key structural analogs.
The Challenge and Opportunity of Fluorine in 13C NMR
The presence of the spin-½ nucleus, ¹⁹F, introduces both a challenge and an opportunity in 13C NMR spectroscopy. The challenge lies in the complexity introduced by carbon-fluorine (C-F) spin-spin coupling, which splits 13C signals into multiplets. These coupling constants, which can be quite large, provide a wealth of structural information but can also lead to spectral overlap and difficulties in signal assignment[1][2]. The opportunity, however, is the rich layer of structural data that these couplings provide, offering deep insights into the electronic environment of the carbon skeleton.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
A reliable 13C NMR spectrum is the bedrock of accurate structural analysis. The following protocol outlines the key steps for acquiring a high-quality, proton-decoupled 13C NMR spectrum of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tune and match the ¹³C probe to the resonant frequency.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts for all carbon environments (typically 0-220 ppm).
-
Employ a pulse program for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).
-
Use a 30° pulse angle to allow for a shorter relaxation delay without significantly compromising signal intensity.
-
Set the relaxation delay (d1) to 2 seconds. This is a reasonable starting point for most carbon nuclei, though quaternary carbons may require a longer delay for full relaxation and accurate integration (if desired).
-
The number of scans should be sufficient to achieve a good signal-to-noise ratio. For a sample of this concentration, 1024-2048 scans are typically adequate.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Experimental Workflow Diagram
Caption: Workflow for 13C NMR data acquisition.
Spectral Analysis of this compound
While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, we can predict the key spectral features with a high degree of confidence based on the analysis of its structural analogues. The predicted chemical shifts and expected C-F coupling patterns are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected J(C,F) (Hz) |
| C=O | ~180 | q | ~35 |
| CF₃ (acetyl) | ~116 | q | ~290 |
| C-1' | ~133 | s | - |
| C-2' | ~129 | q | ~4 |
| C-3' | ~132 | q | ~33 |
| C-4' | ~130 | s | - |
| C-5' | ~134 | s | - |
| C-6' | ~127 | q | ~4 |
| CF₃ (aromatic) | ~123 | q | ~273 |
Comparative Analysis: Unraveling the Influence of Trifluoromethyl Groups
To fully appreciate the electronic effects of the two trifluoromethyl groups in the target molecule, it is instructive to compare its predicted 13C NMR spectrum with the experimental spectra of acetophenone, 2,2,2-trifluoroacetophenone, and 3'-(trifluoromethyl)acetophenone.
| Compound | C=O (ppm) | Aromatic Carbons (ppm range) | Other Aliphatic Carbons (ppm) |
| Acetophenone | 198.1 | 128.2 - 137.1 | 26.5 (CH₃) |
| 2,2,2-Trifluoroacetophenone | ~180 (q, J ≈ 35 Hz) | 129 - 135 | 116.8 (q, J ≈ 291 Hz, CF₃) |
| 3'-(Trifluoromethyl)acetophenone | 196.8 | 124.7 - 138.1 | 26.7 (CH₃) |
| This compound (Predicted) | ~180 (q, J ≈ 35 Hz) | ~123 - ~134 | ~116 (q, J ≈ 290 Hz, CF₃), ~123 (q, J ≈ 273 Hz, Ar-CF₃) |
Note: Spectral data for analogues obtained from various sources, including ChemicalBook and the Royal Society of Chemistry.[3][4]
Key Observations and Interpretations
-
Carbonyl Carbon (C=O): The replacement of the methyl group in acetophenone with a trifluoromethyl group in 2,2,2-trifluoroacetophenone causes a significant upfield shift of the carbonyl carbon resonance (from ~198 ppm to ~180 ppm). This is due to the strong electron-withdrawing nature of the CF₃ group. Furthermore, the carbonyl carbon is split into a quartet due to two-bond coupling with the three fluorine atoms. A similar upfield shift and splitting pattern are expected for the target molecule.
-
Aromatic Carbons: The trifluoromethyl group on the aromatic ring in 3'-(trifluoromethyl)acetophenone induces characteristic shifts and C-F couplings. The carbon directly attached to the CF₃ group (C-3') appears as a quartet with a large one-bond coupling constant. The adjacent carbons also show smaller, long-range couplings.
-
Trifluoromethyl Carbons: The carbon atoms of the CF₃ groups themselves exhibit large one-bond C-F coupling constants, typically in the range of 270-300 Hz, and resonate in the aromatic region of the spectrum[2].
Visualizing Electronic Effects
The electron-withdrawing nature of the trifluoromethyl groups significantly influences the electron density distribution within the molecule, which is directly reflected in the 13C NMR chemical shifts.
Caption: Inductive effects of CF₃ groups.
Conclusion
The 13C NMR analysis of this compound, while challenging due to the presence of two trifluoromethyl groups, provides a rich dataset for unambiguous structure confirmation. By carefully acquiring and interpreting the spectrum, and by comparing it with simpler analogs, researchers can gain a deep understanding of the electronic landscape of this and other complex fluorinated molecules. This knowledge is invaluable in the rational design of new chemical entities with tailored properties for applications in drug discovery and materials science.
References
A Guide to the 19F NMR Spectrum of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone: A Comparative Analysis
For the modern researcher, scientist, and drug development professional, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool. Its high sensitivity and the expansive chemical shift range of the 19F nucleus provide a powerful window into molecular structure, conformation, and dynamics, particularly for fluorinated organic molecules which are of ever-increasing importance in pharmaceuticals and materials science.
This guide provides an in-depth interpretation of the 19F NMR spectrum of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. In the absence of a publicly available experimental spectrum for this specific molecule, we will employ a comparative approach, leveraging spectral data from closely related structural analogs to predict and rationalize the expected spectral features. This methodology not only allows for a robust interpretation but also serves as a practical framework for researchers encountering similar analytical challenges.
The Power of 19F NMR Spectroscopy
Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and a nuclear spin of ½, affording high sensitivity.[1] The chemical shifts in 19F NMR are highly sensitive to the local electronic environment, resulting in a wide spectral dispersion that minimizes signal overlap and allows for the detailed analysis of complex molecules.[2] Unlike 1H NMR, where chemical shifts are primarily governed by diamagnetic effects, 19F chemical shifts are significantly influenced by the paramagnetic term, which is a major contributor to the broad range of chemical shifts observed.
Molecular Structure: Two Distinct Fluorine Environments
A crucial first step in interpreting any NMR spectrum is a thorough understanding of the molecule's structure. This compound possesses two trifluoromethyl (-CF3) groups in distinct chemical environments:
-
An acetyl trifluoromethyl group (-COCF3): This group is directly attached to the carbonyl carbon of the acetophenone moiety.
-
An aromatic trifluoromethyl group (Ar-CF3): This group is bonded to the meta-position (C3') of the benzene ring.
The differing electronic environments of these two groups will lead to distinct signals in the 19F NMR spectrum.
Predicting the 19F NMR Spectrum: A Comparative Approach
To predict the chemical shifts for our target molecule, we will examine the experimental 19F NMR data of two key structural analogs: 3'-(trifluoromethyl)acetophenone and 2,2,2-trifluoroacetophenone.
Analysis of 3'-(Trifluoromethyl)acetophenone
Analysis of 2,2,2-Trifluoroacetophenone
This analog provides the chemical shift for the acetyl -CF3 group. The strong electron-withdrawing nature of the adjacent carbonyl group significantly deshields the fluorine nuclei. The typical chemical shift range for trifluoroacetyl groups is reported to be between -67 and -85 ppm relative to CFCl3.[4]
Expected Spectral Features of this compound
Based on the analysis of the structural analogs, we can predict the following features in the 19F NMR spectrum of this compound:
-
Two Singlets: In a proton-decoupled 19F NMR spectrum, we expect to see two distinct singlets, each corresponding to one of the trifluoromethyl groups. The integration of these signals should be in a 1:1 ratio, representing the three fluorine nuclei of each group.
-
Chemical Shift Assignments:
-
The signal for the acetyl -CF3 group is expected to appear further downfield (less shielded) due to the strong electron-withdrawing effect of the adjacent carbonyl group. We can anticipate a chemical shift in the range of -70 to -80 ppm .
-
The signal for the aromatic -CF3 group will be less deshielded and is expected to appear upfield relative to the acetyl -CF3 group. A predicted chemical shift would be in the range of -60 to -65 ppm .
-
The Possibility of Through-Space Coupling
A fascinating aspect of 19F NMR is the potential for "through-space" coupling, where spin-spin coupling is observed between fluorine nuclei that are not connected through bonds but are in close spatial proximity.[5] In this compound, the acetyl -CF3 group and the aromatic -CF3 group are separated by several bonds. However, due to conformational flexibility, they may come into close enough contact for through-space coupling to occur.
If present, this through-space coupling would manifest as a splitting of each singlet into a quartet, as each trifluoromethyl group would be coupled to the other three equivalent fluorine nuclei. The magnitude of this coupling constant (JFF) would likely be small, on the order of a few Hertz. The observation of such coupling would provide valuable information about the preferred conformation of the molecule in solution.
Experimental Protocol for Acquiring the 19F NMR Spectrum
To obtain a high-quality 19F NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Tune and match the probe for the 19F frequency.
-
-
Acquisition Parameters:
-
Experiment: A standard one-pulse 19F experiment with proton decoupling.
-
Spectral Width: A wide spectral width is recommended initially to ensure all signals are captured, given the broad chemical shift range of 19F NMR.
-
Pulse Angle: A 30-45° pulse angle to allow for a shorter relaxation delay.
-
Relaxation Delay: A 1-2 second delay between scans.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using an appropriate internal or external standard (e.g., CFCl3 at 0 ppm).
-
Data Summary and Comparison
The following table summarizes the predicted 19F NMR data for this compound based on our comparative analysis.
| Trifluoromethyl Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JFF) |
| Acetyl (-COCF3) | -70 to -80 | Singlet (or Quartet) | Potentially small (through-space) |
| Aromatic (Ar-CF3) | -60 to -65 | Singlet (or Quartet) | Potentially small (through-space) |
Visualizing the Molecular Structure and Magnetic Environments
The following diagram illustrates the structure of this compound and highlights the two distinct magnetic environments of the trifluoromethyl groups.
Figure 1: Molecular structure of this compound with predicted 19F NMR chemical shift regions for the two distinct trifluoromethyl groups.
Conclusion
Interpreting the 19F NMR spectrum of a molecule with multiple fluorinated groups requires a careful consideration of the distinct electronic environments of each group. For this compound, a comparative analysis with structurally similar compounds allows for a robust prediction of its 19F NMR spectrum. We anticipate two singlets, with the acetyl trifluoromethyl group appearing at a lower field than the aromatic trifluoromethyl group. The potential for through-space coupling between these two groups presents an exciting possibility for gaining deeper conformational insights. This guide provides a comprehensive framework for researchers to approach the interpretation of this and similar complex fluorinated molecules using the power of 19F NMR spectroscopy.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. colorado.edu [colorado.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
In the landscape of pharmaceutical and materials science, the structural elucidation of fluorinated organic compounds is a critical task. The unique physicochemical properties imparted by fluorine atoms necessitate precise analytical characterization. This guide provides an in-depth comparison of the mass spectrometric behavior of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, a molecule featuring two trifluoromethyl groups, under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. Understanding the distinct fragmentation patterns generated by these methods is paramount for researchers in compound identification, purity assessment, and metabolic studies.
Foundational Principles: Ionization and Fragmentation
The choice of ionization technique is a pivotal decision in mass spectrometry, fundamentally dictating the nature of the resulting mass spectrum.
-
Electron Ionization (EI): This is a "hard" ionization technique where a high-energy electron beam (typically 70 eV) bombards the analyte molecule in the gas phase.[1] This energetic interaction ejects an electron, forming a radical cation (M•+) and imparting significant internal energy.[2] This excess energy induces extensive and often complex fragmentation, providing a detailed structural fingerprint of the molecule.[1][3] EI is highly reproducible, making it ideal for library matching.[3]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method.[4] It generates ions from a liquid solution by creating a fine, charged aerosol in the presence of a strong electric field.[5] The solvent evaporates, leaving behind charged analyte molecules, typically as protonated ([M+H]+) or deprotonated ([M-H]-) species.[6] This gentle process minimizes fragmentation, making ESI exceptionally useful for determining the molecular weight of the intact molecule.[4][7]
For aromatic ketones, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and cleavages associated with the aromatic ring.[8][9] The introduction of electron-withdrawing trifluoromethyl (CF3) groups is expected to significantly influence these pathways.
Electron Ionization (EI) Fragmentation of this compound
Under electron ionization, this compound (MW: 242.12 g/mol ) undergoes characteristic fragmentation, yielding a rich spectrum that reveals its structural motifs.[10] The analysis below is based on established fragmentation principles and spectral data available from the NIST Mass Spectrometry Data Center.[10]
The molecular ion (M•+) is observed at m/z 242. The primary fragmentation is dictated by the cleavage of the C-C bond between the carbonyl group and the trifluoroacetyl group, a classic alpha-cleavage. This cleavage is highly favored due to the stability of the resulting fragments.
Proposed Major Fragmentation Pathways under EI:
-
Formation of the 3-(trifluoromethyl)benzoyl Cation (m/z 173): The most significant fragmentation pathway involves the loss of the trifluoromethyl radical (•CF3, mass 69) from the molecular ion. This results in the formation of the highly stable 3-(trifluoromethyl)benzoyl cation, which is often the base peak in the spectrum.
-
M•+ (m/z 242) → [C8H4F3O]+ (m/z 173) + •CF3
-
-
Formation of the 3-(trifluoromethyl)phenyl Cation (m/z 145): The 3-(trifluoromethyl)benzoyl cation (m/z 173) can subsequently lose a neutral carbon monoxide (CO, mass 28) molecule. This is a common fragmentation pattern for benzoyl derivatives.[8]
-
[C8H4F3O]+ (m/z 173) → [C7H4F3]+ (m/z 145) + CO
-
-
Formation of the Trifluoroacetyl Cation (m/z 97): An alternative alpha-cleavage can occur, where the bond between the carbonyl carbon and the aromatic ring is cleaved, leading to the formation of the trifluoroacetyl cation.
-
M•+ (m/z 242) → [C2F3O]+ (m/z 97) + •C7H4F3
-
-
Formation of the Trifluoromethyl Cation (m/z 69): The trifluoroacetyl cation (m/z 97) can further lose CO to form the trifluoromethyl cation.
-
[C2F3O]+ (m/z 97) → [CF3]+ (m/z 69) + CO
-
Comparative Analysis: The Influence of Trifluoromethyl Groups
To fully appreciate the fragmentation of the title compound, it is instructive to compare it with its non-fluorinated analog, acetophenone, and the mono-fluorinated analog, 3'-(trifluoromethyl)acetophenone.
| Fragment Ion | Acetophenone (MW: 120)[11] | 3'-(Trifluoromethyl)acetophenone (MW: 188)[12] | This compound (MW: 242)[10] |
| Molecular Ion [M]•+ | m/z 120 | m/z 188 | m/z 242 |
| [M - R]+ (Alpha-Cleavage) | m/z 105 ([M-CH3]+) | m/z 173 ([M-CH3]+) | m/z 173 ([M-CF3]+) |
| [[M - R] - CO]+ | m/z 77 ([C6H5]+) | m/z 145 ([C7H4F3]+) | m/z 145 ([C7H4F3]+) |
| Acylium Cation | m/z 43 ([CH3CO]+) | m/z 43 ([CH3CO]+) | m/z 97 ([CF3CO]+) |
Key Insights from Comparison:
-
Alpha-Cleavage Dominance: In all three compounds, the primary fragmentation is alpha-cleavage, leading to the formation of a stable benzoyl-type cation.[8][13]
-
Influence of the Acetyl-CF3 Group: The replacement of the methyl group in 3'-(trifluoromethyl)acetophenone with a trifluoromethyl group changes the mass of the lost radical from 15 (•CH3) to 69 (•CF3). This results in the primary fragment ion having the same m/z value of 173 for both the mono- and di-trifluoromethylated compounds, though it arises from different initial cleavages ([M-CH3]+ vs. [M-CF3]+).
-
Stability of the C-F Bond: The stability of the C-F bonds in the trifluoromethyl group on the aromatic ring makes its fragmentation less likely. The dominant cleavages occur at the more labile C-C bond of the keto group.
Electrospray Ionization (ESI) Mass Spectrometry: A Complementary View
When analyzed by ESI-MS, this compound is expected to behave very differently. As a soft ionization technique, ESI imparts minimal excess energy, thus preserving the intact molecule.[6]
Expected ESI-MS Observations:
-
Protonated Molecule [M+H]+: In positive ion mode, the predominant species observed would be the protonated molecule at m/z 243.02 . The carbonyl oxygen is the most likely site of protonation.[14]
-
Minimal Fragmentation: Under typical ESI conditions, little to no in-source fragmentation is expected. This makes ESI ideal for confirming the molecular weight of the compound.[15]
-
Adduct Formation: It is also common to observe adducts with cations present in the solvent or mobile phase, such as sodium ([M+Na]+ at m/z 265.00) or potassium ([M+K]+ at m/z 280.96).
To induce fragmentation in an ESI experiment, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the [M+H]+ ion (m/z 243) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragments would provide structural information, likely mirroring some of the pathways seen in EI, such as the neutral loss of CO.
Comparison Guide: EI-MS vs. ESI-MS
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Principle | High-energy electron impact (hard ionization)[1] | High voltage applied to a liquid (soft ionization)[4] |
| Primary Ion Observed | Molecular radical cation (M•+) | Protonated ([M+H]+) or deprotonated ([M-H]-) molecule |
| Fragmentation | Extensive and reproducible, providing a structural fingerprint[3] | Minimal to none; requires MS/MS for fragmentation[6] |
| Primary Information | Molecular structure and fragmentation pathways | Molecular weight of the intact molecule |
| Sample Introduction | Typically via Gas Chromatography (GC) or direct probe[7] | Typically via Liquid Chromatography (LC) or direct infusion[7] |
| Best Suited For | Identification of unknowns, library searching, structural elucidation | Molecular weight determination, analysis of complex mixtures (with LC) |
Experimental Protocols
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a high-purity volatile solvent like dichloromethane.
-
Instrumentation: Use a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.
-
GC Conditions:
-
Inlet: Split/splitless inlet at 250°C.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloaxane stationary phase.[16]
-
Oven Program: Start at 60°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions. Compare the spectrum to a reference library (e.g., NIST) if available.
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Use a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source.
-
LC Conditions (for separation, optional):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (adjust to minimize in-source fragmentation).
-
Desolvation Gas: Nitrogen at 600 L/hr.
-
Desolvation Temperature: 350°C.
-
Mass Range: Scan from m/z 100 to 400.
-
-
Data Analysis: Identify the [M+H]+ and any common adduct ions to confirm the molecular weight of the analyte.
Conclusion
The mass spectrometric analysis of this compound provides a clear illustration of the complementary nature of hard and soft ionization techniques. Electron Ionization delivers a detailed structural fingerprint, highlighting a predictable alpha-cleavage pathway influenced by the trifluoromethyl groups. Electrospray Ionization, conversely, provides unambiguous confirmation of the molecular weight with minimal fragmentation. For researchers and drug development professionals, a comprehensive structural characterization of such fluorinated compounds is best achieved by leveraging the strengths of both EI-MS and ESI-MS, ensuring both confident identification and accurate molecular mass determination.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. app.studyraid.com [app.studyraid.com]
- 9. File:Aromatic ketone electron ionization fragmentation.jpg - Wikimedia Commons [commons.wikimedia.org]
- 10. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 12. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide: Unraveling the Vibrational Landscape of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to probe the vibrational modes of functional groups within a molecule. This guide provides an in-depth comparative analysis of the IR spectrum of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, a molecule of interest due to the presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups. By comparing its spectrum with those of acetophenone and 3'-(trifluoromethyl)acetophenone, we will elucidate the profound influence of these substituents on the molecule's vibrational characteristics, providing valuable insights for researchers in medicinal chemistry and materials science.
The Foundational Principle: Molecular Vibrations and IR Absorption
Infrared spectroscopy operates on the principle that molecular bonds are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence and electronic environment of its functional groups.
The position of an absorption band (wavenumber, cm⁻¹) is primarily determined by the bond strength and the masses of the atoms involved. The intensity of the band is related to the change in dipole moment during the vibration. In this guide, we will focus on the key vibrational modes of the carbonyl group (C=O), the carbon-fluorine bonds (C-F) within the trifluoromethyl groups, and the aromatic ring system.
Structural Overview and Comparative Framework
To understand the spectral features of this compound, a systematic comparison with structurally related, less complex molecules is essential. Our comparative analysis will involve the following compounds:
-
Acetophenone: The parent molecule, providing a baseline spectrum for an aromatic ketone.
-
3'-(Trifluoromethyl)acetophenone: Introduces a single trifluoromethyl group on the aromatic ring, allowing for the examination of its electronic influence on the carbonyl and aromatic vibrations.
-
This compound: The target molecule, featuring trifluoromethyl groups on both the acetyl moiety and the aromatic ring.
Below is a diagram illustrating the relationship between these molecules.
Caption: Comparative molecular framework.
Experimental Protocol: Acquiring High-Fidelity IR Spectra
The spectral data presented in this guide were obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. ATR is a versatile sampling technique that is well-suited for both liquid and solid samples, requiring minimal sample preparation.
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: The FTIR spectrometer, equipped with a diamond ATR crystal, is powered on and allowed to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected. This is a critical step to account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.
-
Sample Application: A small drop of the liquid sample (or a small amount of solid powder) is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum: The sample spectrum is acquired. The infrared beam passes through the ATR crystal and undergoes total internal reflection at the crystal-sample interface. At each reflection, an evanescent wave penetrates a short distance into the sample, where it can be absorbed at specific frequencies.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. The spectrum is typically baseline-corrected and normalized for presentation.
The following diagram illustrates the ATR-FTIR workflow.
Caption: ATR-FTIR experimental workflow.
Comparative Spectral Analysis
The following table summarizes the key IR absorption bands for our three comparative molecules. The data for acetophenone and 3'-(trifluoromethyl)acetophenone are referenced from the NIST Chemistry WebBook[1][2], while the data for this compound is based on the ATR-IR spectrum available from SpectraBase[3].
| Vibrational Mode | Acetophenone (cm⁻¹)[2] | 3'-(Trifluoromethyl)acetophenone (cm⁻¹)[1] | This compound (cm⁻¹)[3] |
| Aromatic C-H Stretch | ~3060 | ~3070 | ~3100 |
| C=O Stretch | ~1685 | ~1700 | ~1730 |
| Aromatic C=C Stretch | ~1600, ~1580 | ~1615, ~1590 | ~1620, ~1595 |
| C-F Symmetric Stretch | N/A | ~1130 | ~1140 |
| C-F Asymmetric Stretch | N/A | ~1320 | ~1330 |
The Carbonyl (C=O) Stretching Vibration: A Tale of Inductive Effects
The most striking feature in the comparative spectra is the progressive blue shift (shift to higher wavenumber) of the carbonyl stretching frequency with increasing trifluoromethyl substitution.
-
Acetophenone: The C=O stretch appears at approximately 1685 cm⁻¹. This position is characteristic of an aromatic ketone where the carbonyl group is conjugated with the benzene ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its stretching frequency compared to a non-conjugated ketone.
-
3'-(Trifluoromethyl)acetophenone: The introduction of a CF₃ group at the meta-position of the aromatic ring shifts the C=O stretch to around 1700 cm⁻¹. The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. Through the inductive effect, it pulls electron density away from the aromatic ring and, consequently, from the carbonyl group. This withdrawal of electron density strengthens the C=O bond, increasing its vibrational frequency.
-
This compound: The addition of a second CF₃ group directly to the acetyl moiety results in a further significant blue shift of the C=O stretch to approximately 1730 cm⁻¹. This α-CF₃ group exerts a very strong inductive effect, pulling electron density directly from the carbonyl carbon. This effect, combined with the influence of the ring-substituted CF₃ group, leads to a substantial strengthening of the C=O bond and a correspondingly high stretching frequency. A computational study on 2,2,2-trifluoroacetophenone supports the observation that substitution of the methyl group with a CF₃ group leads to a higher carbonyl stretching frequency[4].
Carbon-Fluorine (C-F) Stretching Vibrations: The Signature of Trifluoromethyl Groups
The presence of trifluoromethyl groups is readily identified by strong absorption bands in the 1100-1400 cm⁻¹ region. These arise from the symmetric and asymmetric stretching vibrations of the C-F bonds.
-
In both 3'-(trifluoromethyl)acetophenone and This compound , strong bands are observed around 1130-1140 cm⁻¹ and 1320-1330 cm⁻¹, which can be assigned to the symmetric and asymmetric C-F stretching modes, respectively. The high intensity of these bands is due to the large change in dipole moment during the C-F bond vibrations.
Aromatic Ring Vibrations
The aromatic ring gives rise to several characteristic vibrations:
-
C-H Stretching: The stretching of the C-H bonds on the aromatic ring typically occurs above 3000 cm⁻¹. A slight increase in this frequency is observed with increasing trifluoromethyl substitution, which can be attributed to the electron-withdrawing nature of the CF₃ groups altering the electronic environment of the ring.
-
C=C Stretching: The in-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring appear as a series of bands in the 1450-1620 cm⁻¹ region. The positions and intensities of these bands are sensitive to the substitution pattern on the ring.
Conclusion: A Predictive Tool for Molecular Design
The systematic comparison of the IR spectra of acetophenone and its trifluoromethylated derivatives provides a clear and compelling illustration of the influence of electron-withdrawing groups on molecular vibrations. The progressive blue shift of the carbonyl stretching frequency serves as a direct probe of the inductive effects exerted by the CF₃ groups. This understanding is not merely academic; it provides a predictive tool for researchers. By analyzing the IR spectrum of a novel compound containing these motifs, scientists can gain immediate insights into its electronic structure. For drug development professionals, these spectral shifts can be correlated with changes in reactivity, polarity, and ultimately, the biological activity of a molecule. The principles demonstrated in this guide underscore the power of IR spectroscopy as an indispensable tool in the modern chemical research landscape.
References
A Comparative Spectroscopic Guide to 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone and its Analogs
In the landscape of pharmaceutical and agrochemical research, fluorinated aromatic ketones are pivotal building blocks. Their unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl groups, significantly influence molecular interactions, metabolic stability, and bioavailability. This guide provides a comprehensive spectroscopic comparison of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone with two key structural analogs: 3'-(trifluoromethyl)acetophenone and the parent compound, acetophenone. Through a detailed analysis of their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a practical framework for the identification and characterization of these important chemical entities.
Spectroscopic Overview: A Tale of Two Trifluoromethyl Groups
The introduction of trifluoromethyl groups has a profound and predictable effect on the spectroscopic signatures of acetophenone. By understanding these effects, researchers can readily distinguish between these compounds and confirm the success of synthetic transformations.
This compound , the primary subject of this guide, possesses two trifluoromethyl groups: one on the acetyl group and another on the aromatic ring at the meta-position. This dual substitution results in a highly electron-deficient molecule, which is reflected in its spectral data.
3'-(Trifluoromethyl)acetophenone serves as an intermediate comparison, featuring a single trifluoromethyl group on the aromatic ring. Its spectral characteristics fall between those of the parent acetophenone and the doubly substituted analog.
Acetophenone , the unsubstituted parent compound, provides a baseline for understanding the electronic effects of the trifluoromethyl substituents.
The following sections will delve into a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for these three compounds.
Comparative Spectral Data Analysis
A systematic comparison of the key spectroscopic data highlights the structural differences between these three acetophenone derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectra are particularly informative for observing the electronic environment of the aromatic protons. The electron-withdrawing nature of the trifluoromethyl group deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield).
| Compound | Aromatic Protons (ppm) | Methyl/Trifluoroacetyl Protons (ppm) |
| This compound | Expected ~8.1-8.5 (complex multiplet) | Not Applicable (No Protons) |
| 3'-(Trifluoromethyl)acetophenone | 8.21, 8.15, 7.82, 7.62 (multiplets)[1] | 2.65 (singlet)[1] |
| Acetophenone | 7.97 (m, 2H), 7.58 (m, 1H), 7.47 (m, 2H)[2] | 2.62 (singlet, 3H)[2] |
Note: The expected chemical shifts for this compound are inferred based on the electronic effects of the two trifluoromethyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a detailed map of the carbon skeleton. The carbonyl carbon is particularly sensitive to the electronic effects of the substituents. The presence of the trifluoroacetyl group in the topic compound will have a distinct effect on the carbonyl chemical shift and will also introduce a quartet splitting pattern due to coupling with the three fluorine atoms.
| Compound | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Methyl/Trifluoroacetyl Carbon (ppm) |
| This compound | Expected ~180 (quartet) | Expected ~125-135 | Expected ~116 (quartet) |
| 3'-(Trifluoromethyl)acetophenone | ~196 | ~124-138 | ~26 |
| Acetophenone | 198.1[2] | 128.2, 128.5, 133.0, 137.1[2] | 26.5[2] |
Note: The expected chemical shifts and splitting for this compound are based on established principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
The C=O stretching frequency in the IR spectrum is a key diagnostic tool. The electron-withdrawing trifluoroacetyl group in this compound is expected to increase the C=O bond order and shift the stretching frequency to a higher wavenumber compared to acetophenone.
| Compound | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | Expected ~1720-1740 | Strong, multiple bands ~1100-1350 | ~3050-3100 |
| 3'-(Trifluoromethyl)acetophenone | ~1700[3] | Strong, multiple bands ~1100-1350[3] | ~3070 |
| Acetophenone | ~1685 | Not Applicable | ~3060 |
Mass Spectrometry (MS)
The mass spectra provide information about the molecular weight and fragmentation patterns. The molecular ion peak (M⁺) is a key identifier. The fragmentation patterns are also diagnostic, with characteristic losses of functional groups.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 242[4] | 173 ([M-CF₃]⁺), 145 ([M-COCF₃]⁺)[4] |
| 3'-(Trifluoromethyl)acetophenone | 188[5] | 173 ([M-CH₃]⁺), 145 ([M-COCH₃]⁺), 43 ([CH₃CO]⁺)[5] |
| Acetophenone | 120 | 105 ([M-CH₃]⁺), 77 ([C₆H₅]⁺), 43 ([CH₃CO]⁺) |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and are grounded in established best practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules.
References
A Senior Application Scientist's Guide to the Analytical Characterization of Trifluoromethyl Ketones
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Trifluoromethyl ketones (TFMKs) have emerged as a pivotal class of compounds in medicinal chemistry and materials science.[1][2][3] Their unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, make them valuable as enzyme inhibitors and versatile synthetic intermediates.[2][3] However, the very features that make TFMKs so useful also present distinct challenges for their analytical characterization. This guide provides an in-depth comparison of the primary analytical methods for TFMKs, offering field-proven insights and experimental protocols to ensure data integrity and accelerate research and development.
The Analytical Challenge: Beyond Standard Ketone Characterization
The strong electronegativity of the fluorine atoms in the CF3 group significantly influences the chemical and physical properties of the ketone moiety. This manifests in altered reactivity, polarity, and spectroscopic behavior compared to their non-fluorinated analogs. A robust analytical strategy, therefore, requires a multi-technique approach to unambiguously determine structure, purity, and quantity.
Core Analytical Techniques: A Comparative Overview
The characterization of trifluoromethyl ketones relies on a suite of complementary analytical techniques. The choice of method is dictated by the specific question being asked—be it structural elucidation, purity assessment, or quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, and TFMKs are no exception.[4] It provides unparalleled detail about the molecular framework by probing the magnetic properties of atomic nuclei.
Expertise & Experience: For TFMKs, a standard ¹H and ¹³C NMR is often insufficient. ¹⁹F NMR is a critical and highly informative experiment. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it a sensitive nucleus to observe. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing valuable structural insights.[5]
Trustworthiness: The self-validating nature of NMR lies in the consistency of data across different nuclei. For example, the coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (J-coupling) in the respective spectra provides definitive evidence of their spatial proximity, confirming structural assignments.[6]
Key NMR Observables for Trifluoromethyl Ketones:
-
¹⁹F NMR: The chemical shift of the CF₃ group in trifluoromethyl ketones typically appears in a distinct region of the spectrum. For instance, in many trifluoromethyl β-diketones, the ¹⁹F NMR resonance for the -CF₃ group is observed in the range of -78 to -76 ppm.[5] The exact chemical shift is sensitive to the electronic environment, including the presence of tautomers (keto-enol forms).[5]
-
¹³C NMR: The carbonyl carbon of the ketone is significantly influenced by the attached CF₃ group. Furthermore, the carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms.
-
¹H NMR: Protons on carbons adjacent to the trifluoromethyl ketone will exhibit coupling to the fluorine atoms, leading to characteristic splitting patterns that can aid in structural assignment.[6]
Experimental Protocol: A Step-by-Step Guide to NMR Sample Preparation [7]
-
Sample Quantity: For a standard ¹H NMR, 5-25 mg of the TFMK is typically required. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), acetone-d₆, and DMSO-d₆.[7] The choice of solvent can sometimes influence the position of certain signals.
-
Filtration: To ensure a high-quality spectrum with sharp lines, it is crucial to remove any solid particles. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Sample Volume: The final volume of the solution in the NMR tube should be appropriate for the spectrometer, typically around 0.5-0.7 mL.
-
Internal Standard: While the solvent peak can often be used as a reference, the addition of a small amount of an internal standard like tetramethylsilane (TMS) may be necessary for precise chemical shift calibration.[7]
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[8][9]
Expertise & Experience: When analyzing TFMKs, it's important to be aware of their characteristic fragmentation patterns. The C-C bond between the carbonyl group and the CF₃ group is often labile. The loss of a CF₃ radical (mass 69) is a common fragmentation pathway.[10] The presence of fluorine can also be identified by looking for M-19 (loss of F) or M-20 (loss of HF) fragments, although this is less common for the stable CF₃ group.[11]
Trustworthiness: High-resolution mass spectrometry (HRMS) provides a self-validating system by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm).[12] This allows for the determination of the elemental composition of the molecular ion and its fragments, greatly increasing confidence in the proposed structure.[12]
Typical Fragmentation Pathways for Trifluoromethyl Ketones:
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.[13] For TFMKs, this can result in the loss of the CF₃ group or the other substituent on the carbonyl.
-
McLafferty Rearrangement: If the TFMK has a sufficiently long alkyl chain with a γ-hydrogen, a McLafferty rearrangement can occur.[11]
Experimental Protocol: Standard GC-MS Analysis [14][15][16]
-
Sample Preparation: Prepare a dilute solution of the TFMK (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[15] Ensure the sample is free of non-volatile materials.[15]
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.[15]
-
Chromatographic Separation: The TFMK is separated from other components of the sample on a capillary column. The choice of column (e.g., non-polar DB-5 or more polar DB-Wax) depends on the polarity of the analyte.[15]
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method that uses a high-energy electron beam to ionize the molecule, causing it to fragment.[17]
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[18]
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Chromatographic Methods (GC & HPLC): The Key to Purity and Quantification
Chromatography is essential for assessing the purity of a TFMK sample and for quantifying its concentration. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends primarily on the volatility and thermal stability of the analyte.
Expertise & Experience: For volatile and thermally stable TFMKs, GC is often the method of choice, providing high resolution and sensitivity. For less volatile or thermally labile compounds, HPLC is more suitable.[19] The strong polarity of the ketone and the CF₃ group can lead to tailing on some GC columns; careful column selection and method optimization are key. For HPLC, reversed-phase columns (like C18) are commonly used with mobile phases consisting of acetonitrile or methanol and water.[20]
Trustworthiness: A self-validating chromatographic method includes the use of appropriate standards and controls. A certified reference standard should be used to confirm the retention time and for accurate quantification. Spiking a sample with a known amount of the standard and assessing its recovery helps to validate the method's accuracy in a given sample matrix.
Comparison of GC and HPLC for TFMK Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Applicability | Volatile and thermally stable TFMKs.[16] | Wide range of TFMKs, including less volatile and thermally labile compounds.[21] |
| Typical Column | Capillary columns (e.g., DB-5, DB-1701).[20] | Reversed-phase columns (e.g., C18, C8).[22] |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS).[21] | UV-Vis Detector, Mass Spectrometer (MS).[23] |
| Sensitivity | Generally high, especially with MS detection. | High, particularly with MS detection.[23] |
X-ray Crystallography: The Definitive Structure
For crystalline TFMKs, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure.[24][25]
Expertise & Experience: Obtaining a high-quality single crystal suitable for X-ray diffraction can be challenging and is often the rate-limiting step. It requires careful control of crystallization conditions such as solvent, temperature, and concentration.
Trustworthiness: The data from X-ray crystallography, including bond lengths, bond angles, and crystal packing information, is considered definitive. It can be used to validate the structures proposed by spectroscopic methods.[24]
Integrated Analytical Workflow
A comprehensive characterization of a new trifluoromethyl ketone typically follows an integrated workflow, leveraging the strengths of each technique.
Caption: Integrated workflow for TFMK characterization.
Conclusion
The robust characterization of trifluoromethyl ketones is essential for their successful application in research and development. A multi-faceted analytical approach, combining the structural insights of NMR, the molecular weight and fragmentation data from MS, the purity assessment from chromatography, and, when possible, the definitive structure from X-ray crystallography, provides the necessary confidence in the identity and quality of these important molecules. By understanding the principles and nuances of each technique, researchers can design effective analytical strategies to accelerate their discoveries.
References
- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 5. dovepress.com [dovepress.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. fiveable.me [fiveable.me]
- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 11. whitman.edu [whitman.edu]
- 12. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. cbic.yale.edu [cbic.yale.edu]
- 15. uoguelph.ca [uoguelph.ca]
- 16. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 17. memphis.edu [memphis.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 21. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
This guide provides a comprehensive computational analysis of the structural and electronic properties of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. Designed for researchers, scientists, and professionals in drug development, this document outlines a robust theoretical framework for characterizing this highly fluorinated ketone and objectively compares its predicted properties to a structurally relevant analogue, 3'-(Trifluoromethyl)acetophenone. The methodologies detailed herein are grounded in established quantum chemical techniques, ensuring a high degree of scientific integrity and reproducibility.
The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The title compound, with two CF₃ groups, presents an intriguing case study in the cumulative electronic effects of these potent electron-withdrawing moieties.[3][4] Understanding these effects at a quantum-mechanical level is paramount for predicting molecular behavior and designing next-generation pharmaceuticals and materials.
Rationale for Computational Approach and Comparator Selection
Direct experimental measurement of all pertinent molecular properties can be resource-intensive. High-level computational chemistry provides a predictive, cost-effective alternative to gain deep insights into molecular geometry, stability, and electronic character.[4] Density Functional Theory (DFT) is a widely adopted method that offers an excellent balance of computational cost and accuracy for organic molecules.[5][6]
To contextualize the properties of this compound (herein Compound A ), we have selected 3'-(Trifluoromethyl)acetophenone (Compound B ) as a comparator.[7] This choice allows for the direct assessment of replacing the acetyl methyl group with a trifluoromethyl group, isolating the electronic and steric consequences of this substitution on the acetophenone scaffold.
Detailed Computational Methodology
The following protocol outlines a self-validating system for the computational analysis of the target molecules. The choice of functional and basis set is informed by prior studies on similar fluorinated aromatic ketones, which have demonstrated the reliability of this approach for predicting geometries and electronic properties.[5][6][8][9]
Experimental Protocol: Quantum Chemical Calculations
-
Software: All calculations are to be performed using the Gaussian 16 program suite.[10]
-
Initial Structure Preparation: The 3D structures of Compound A (CID: 136559) and Compound B (CID: 67682) are obtained from the PubChem database.[7][11]
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is chosen for its proven track record in accurately modeling a wide range of organic systems.
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is selected to provide a flexible description of the electron density, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
Convergence Criteria: Optimization is performed without geometric constraints, allowing all bond lengths, angles, and dihedral angles to fully relax until a true energy minimum is located on the potential energy surface.
-
-
Frequency Analysis:
-
Following optimization, a vibrational frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.
-
Purpose: This step serves two critical functions:
-
To confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
-
To compute zero-point vibrational energies (ZPVE) and thermal corrections for accurate thermodynamic property prediction.
-
-
-
Electronic Property Calculation:
-
Using the optimized geometries, single-point energy calculations are performed.
-
Analysis Performed:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is calculated as a key indicator of chemical reactivity and stability.[9]
-
Molecular Electrostatic Potential (MEP): MEP surfaces are generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[9][10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate charge distribution, hyperconjugative interactions, and donor-acceptor relationships within the molecules.[8]
-
-
Logical Workflow for Computational Analysis
Caption: Workflow for DFT-based property calculation and comparison.
Comparative Analysis of Predicted Properties
The introduction of a second trifluoromethyl group in Compound A is predicted to induce significant changes in its geometric and electronic properties compared to Compound B .
Molecular Geometry
The primary geometric distinctions are anticipated in the side chain. The C-C bond connecting the carbonyl group to the trifluoromethyl group in Compound A will be influenced by the strong inductive effect of the three fluorine atoms. The phenyl ring itself is expected to maintain its planarity in both molecules.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution. For acetophenone derivatives, the most negative potential (red) is typically located around the carbonyl oxygen atom, indicating its role as a primary site for electrophilic attack. The presence of two electron-withdrawing CF₃ groups in Compound A is expected to significantly increase the positive potential (blue) on the carbonyl carbon and the trifluoromethyl carbon atoms, making them more susceptible to nucleophilic attack.[9]
Diagram of Molecular Structures
Caption: 2D structures of the target compound and its comparator.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO energies are critical for understanding a molecule's reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.[9] The powerful electron-withdrawing nature of the CF₃ groups is expected to stabilize both the HOMO and LUMO levels in both compounds. However, the effect should be more pronounced in Compound A . This will likely result in a larger HOMO-LUMO energy gap for Compound A compared to Compound B , suggesting enhanced stability.
Table 1: Predicted Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Compound A (Predicted) | Compound B (Predicted) | Causality of Difference |
| HOMO Energy (eV) | More Negative | Negative | Stronger inductive withdrawal from two CF₃ groups lowers orbital energy. |
| LUMO Energy (eV) | More Negative | Negative | Stronger inductive withdrawal from two CF₃ groups lowers orbital energy. |
| HOMO-LUMO Gap (eV) | Larger | Smaller | The stabilization effect is more pronounced on the HOMO, widening the gap. |
| Dipole Moment (Debye) | Higher | Lower | Increased charge separation due to the additional electronegative CF₃ group. |
Note: The values in this table are qualitative predictions based on established chemical principles. Actual computational runs are required to generate quantitative data.
Conclusions and Future Directions
This computational guide establishes a rigorous protocol for the characterization of this compound. The comparative analysis with 3'-(trifluoromethyl)acetophenone highlights the profound impact of the second CF₃ group.
The key takeaways are:
-
The addition of the second CF₃ group is predicted to increase the molecule's electrochemical stability, as indicated by a larger HOMO-LUMO gap.
-
The electrophilic character of the carbonyl carbon is expected to be significantly enhanced, potentially altering its reactivity in synthetic applications.
-
These computational insights are invaluable for medicinal chemists seeking to understand the structure-activity relationship of highly fluorinated compounds and for materials scientists designing novel polymers with enhanced thermal stability.[9]
Future work should involve the experimental validation of these computational predictions, particularly through spectroscopic techniques like FT-IR and NMR, and comparison with available experimental data where possible.[5][11]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijcrr.com [ijcrr.com]
- 9. yjes.researchcommons.org [yjes.researchcommons.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone (CAS No. 721-37-9). This document is intended for researchers, scientists, and drug development professionals who utilize this compound. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
The molecular structure of this compound, featuring two trifluoromethyl groups, places it in the category of highly fluorinated and halogenated organic substances.[1][2] Its high fluorine content imparts specific chemical properties and metabolic stability, which are advantageous in medicinal chemistry but necessitate rigorous disposal protocols due to environmental persistence and the hazardous byproducts of improper degradation.[3]
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to its safe management. Its hazards are not merely theoretical; they dictate the specific personal protective equipment (PPE), handling techniques, and disposal pathways required.
The compound is classified with multiple hazards.[4] It is a flammable liquid and vapor, an irritant to the skin, eyes, and respiratory system, and is also recognized as a lachrymator (a substance that causes tearing).[4][5] Furthermore, its fluorinated nature places it within the broader class of per- and polyfluoroalkyl substances (PFAS), which are under intense regulatory scrutiny due to their environmental persistence.[6][7]
Table 1: Hazard Classification for this compound
| Hazard Classification | GHS Category | Key Considerations | Source(s) |
|---|---|---|---|
| Flammable Liquid | Category 3 | Keep away from ignition sources such as open flames, hot surfaces, and sparks.[5] | [4] |
| Skin Irritation | Category 2 | Avoid direct skin contact; prolonged exposure can cause irritation. | [4][8][9] |
| Serious Eye Irritation | Category 2 / 2A | Can cause significant eye irritation; use of safety goggles is mandatory. | [4][5][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Vapors may cause respiratory irritation; handle only in well-ventilated areas or fume hoods. | [4][8][9] |
| Aquatic Hazard (Chronic) | Category 3 | Harmful to aquatic life with long-lasting effects; do not release into the environment. | |
Pre-Disposal Handling and Critical Waste Segregation
The most critical step in managing this waste stream is proper segregation at the point of generation. Halogenated organic compounds cannot be mixed with non-halogenated solvent waste.
Causality: The reason for this strict segregation is twofold. First, the disposal methods differ significantly. Non-halogenated solvents are often recycled or used in fuel blending programs. The presence of halogens, like the fluorine in this compound, disrupts these processes.[10] Second, the high-temperature incineration required for halogenated waste must include specialized "scrubbers" to neutralize the acidic and corrosive gases (e.g., hydrogen fluoride) produced during combustion.[8] Co-mingling waste streams leads to regulatory non-compliance, increased disposal costs, and potential damage to disposal facilities.[10]
Protocol for Waste Collection:
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap. The container must be in good condition.
-
Label Correctly and Immediately: Before adding any waste, the container must be clearly labeled.[11] The label must include:
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[10][11] This minimizes the release of flammable and irritating vapors.
-
Store Safely: Store the sealed waste container in a cool, dry, well-ventilated area, away from ignition sources and incompatible materials like strong oxidizing agents.[9][11]
Step-by-Step Disposal and Decontamination Procedures
Disposal must be conducted through a licensed professional waste disposal service.[8][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][12]
Workflow for Disposal:
-
Accumulation: Collect waste this compound in your properly labeled halogenated waste container.
-
Institutional Pickup: Follow your institution's specific procedures for hazardous waste pickup from your laboratory. This typically involves contacting your Environmental Health and Safety (EHS) office.
-
Professional Disposal: The EHS office will consolidate the waste for a licensed contractor. The required and recommended method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber .[8] This ensures the complete destruction of the molecule and the safe neutralization of hazardous byproducts.
-
Disposal of Contaminated Materials: Any materials that come into direct contact with the compound, such as pipette tips, gloves, and spill absorbents, must be treated as hazardous waste.
-
Collect these contaminated solids in a separate, clearly labeled, sealed container or a designated waste bag.
-
Dispose of these solids through your EHS office along with the liquid waste.[8]
-
-
Decontaminating Empty Containers: An "empty" container that held this compound must still be disposed of as hazardous waste unless properly decontaminated. If decontamination is not feasible, dispose of the sealed empty container through the hazardous waste stream.[8]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[8][12]
-
Control Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any other sources of ignition.[5][9]
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated to avoid inhaling vapors.[5][8]
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[12] For larger spills, a respirator with an organic vapor cartridge may be necessary.[12]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, silica gel, or a commercial sorbent.[5][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[5][8]
-
Clean the Area: Wipe the spill area with soap and water.
-
Dispose of all Materials: All cleanup materials, including contaminated gloves and wipes, must be placed in the hazardous waste container for disposal.[12]
Regulatory Context and Fluorinated Compound Guidance
As a halogenated organic compound, the disposal of this compound is regulated under federal and local laws. It falls under the class of compounds regulated by the Environmental Protection Agency (EPA) concerning land disposal restrictions for halogenated organic compounds (HOCs).[13][14]
Furthermore, the presence of trifluoromethyl groups makes this compound structurally related to PFAS. The EPA is actively developing guidance on the destruction and disposal of PFAS-containing materials, emphasizing technologies that minimize environmental release, such as permitted hazardous waste combustors (incinerators), hazardous waste landfills, and underground injection.[7][15] The current scientific consensus favors high-temperature incineration as a more effective destruction technology for these persistent compounds.[15]
Disposal Decision Workflow
This diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. angenechemical.com [angenechemical.com]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. View Document - California Code of Regulations [govt.westlaw.com]
- 15. epa.gov [epa.gov]
Mastering the Safe Handling of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone: A Guide for the Modern Laboratory
For the discerning researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a commensurate level of safety and operational excellence. 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, a highly fluorinated acetophenone derivative, presents unique handling challenges due to its chemical properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a self-validating system of safety and procedural integrity in your laboratory.
Understanding the Hazard Profile
This compound is classified as a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] A comprehensive understanding of its hazard profile is the foundation of safe handling.
| Hazard Classification | GHS Category | Key Considerations |
| Flammable Liquid and Vapor | Category 3 | Keep away from heat, sparks, open flames, and hot surfaces.[1][3] Vapors are heavier than air and may travel to a source of ignition and flash back.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][4] Prolonged or repeated contact can lead to dermatitis. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation.[1][4] Inhalation of high concentrations may lead to central nervous system depression.[3] |
The presence of two trifluoromethyl groups significantly influences the molecule's reactivity and toxicological profile. While the trifluoromethyl group itself is generally resistant to metabolic degradation, the overall compound should be handled with care, as the toxicological properties have not been fully investigated.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following recommendations are based on the known hazards of this compound.
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory to protect against splashes and vapors. Ensure they meet ANSI Z87.1 standards.
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles for full-face protection.
Skin and Body Protection
-
Flame-Resistant Laboratory Coat: A lab coat made from a flame-resistant material like Nomex® is recommended.
-
Chemical-Resistant Apron: For added protection against splashes, particularly when transferring larger volumes, a chemical-resistant apron worn over the lab coat is advised.
-
Closed-Toe Shoes: Always wear shoes that fully cover the feet.
Hand Protection: A Critical Choice
Standard disposable nitrile gloves may not offer sufficient protection for prolonged contact with halogenated solvents.[6] The selection of glove material should be based on chemical compatibility.
-
Recommended: Butyl rubber or Viton™ gloves are recommended for handling this compound, especially for extended contact. Butyl gloves offer good resistance to ketones and esters.[6]
-
For Incidental Contact: For short-duration tasks with a low risk of splash, double-gloving with a thicker gauge nitrile glove (e.g., 8 mil) may be acceptable. However, gloves should be changed immediately upon any sign of contamination.
-
Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before each use.
Respiratory Protection
All handling of this compound that may generate vapors must be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: From Benchtop to Disposal
A robust operational plan ensures that safety is integrated into every step of the experimental workflow.
Engineering Controls: The Chemical Fume Hood
The primary engineering control for handling this volatile and irritating compound is a properly functioning chemical fume hood.
-
Verify Airflow: Before initiating any work, ensure the fume hood is drawing air correctly.
-
Work Within the Safe Zone: Conduct all manipulations at least six inches inside the sash.
-
Minimize Clutter: Keep the fume hood free of unnecessary equipment and chemicals to ensure proper airflow.
-
Sash Position: Keep the sash as low as possible while maintaining a comfortable working position.
Safe Handling and Storage
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use spark-proof tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep it separate from incompatible materials such as strong oxidizing agents.
Spill Management Protocol
Prompt and correct response to a spill is crucial to prevent exposure and further contamination.
For a small spill (less than 100 mL) within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: If not already worn, don a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
-
Contain the Spill: Use a non-combustible absorbent material like vermiculite or sand to dike the spill. Do not use combustible materials like paper towels to absorb the initial spill.
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Using spark-proof scoops, carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For a large spill (greater than 100 mL) or any spill outside of a fume hood:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is not just a regulatory requirement but a matter of environmental stewardship. Fluorinated organic compounds can be persistent in the environment and may have long-term adverse effects.[5]
-
Waste Classification: This chemical is a halogenated organic compound and must be disposed of as hazardous waste. It may fall under EPA hazardous waste codes such as F001 or F002 if it is a spent solvent.[7][8]
-
Waste Collection: Collect all waste containing this chemical, including contaminated absorbents and PPE, in a designated, properly labeled, and sealed container.
-
Disposal Vendor: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.
Decontamination of Equipment
Thorough decontamination of laboratory equipment after use is essential to prevent cross-contamination and accidental exposure.
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent, such as isopropanol, to remove the bulk of the chemical residue. Collect the rinsate for disposal as hazardous waste.
-
Wash: Wash the equipment with a laboratory detergent and warm water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before storage or reuse.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By implementing these comprehensive safety and handling procedures, researchers can confidently and responsibly work with this compound, ensuring the integrity of their research and the safety of their laboratory environment.
References
- 1. The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3),a potent greenhouse gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. epa.gov [epa.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - EPN [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
